molecular formula CH6N2O4S2 B8493456 Thiourea, sulfate CAS No. 37622-16-5

Thiourea, sulfate

Cat. No.: B8493456
CAS No.: 37622-16-5
M. Wt: 174.20 g/mol
InChI Key: IOIOILDYKMQXSF-UHFFFAOYSA-N
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Description

Conceptual Framework of Thiourea (B124793) Ligand Systems

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound that serves as a remarkably versatile ligand in coordination chemistry. uobasrah.edu.iqresearchgate.net Its ability to form stable complexes with a wide range of metal ions stems from its unique electronic structure and the presence of multiple donor sites. researchgate.netnih.gov The thiourea molecule possesses soft sulfur and hard nitrogen donor atoms, allowing it to coordinate to metal centers in various modes. nih.govresearchgate.net

The most common coordination mode is monodentate, where thiourea binds to a metal ion exclusively through its sulfur atom. mdpi.commdpi.com This is particularly prevalent with soft metal ions. However, thiourea and its derivatives can also act as bidentate ligands, coordinating through both sulfur and one of the nitrogen atoms, or in the case of acylthioureas, through the sulfur and an oxygen atom. mdpi.commdpi.comrsc.org This flexibility in coordination is also influenced by the tautomeric equilibrium between the thione and thiol forms of the thiourea moiety. nih.gov The presence of nucleophilic sulfur and nitrogen atoms also allows for the formation of extensive intra- and intermolecular hydrogen bonds, which play a crucial role in the structure and stability of the resulting complexes. uobasrah.edu.iq

The coordination of thiourea to a metal center can be observed through spectroscopic techniques. For instance, in Infrared (IR) spectroscopy, a shift in the C=S stretching frequency upon complexation indicates coordination through the sulfur atom. science.gov Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy can reveal changes in the chemical shifts of the N-H protons, providing further evidence of ligand-metal interaction. mdpi.com

Overview of Sulfate (B86663) Counterion Influence in Thiourea Complexes

The choice of counterion in the synthesis of coordination compounds can have a profound impact on the resulting structure and properties of the complex. In thiourea coordination chemistry, the sulfate anion (SO₄²⁻) is more than a passive charge-balancing species; it actively participates in shaping the crystal architecture. aip.orgrsc.org

One of the most significant roles of the sulfate ion in these systems is its ability to act as a bridging ligand. With its tetrahedral geometry and four oxygen atoms, the sulfate anion can link multiple metal-thiourea units, leading to the formation of coordination polymers with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) sheets and three-dimensional (3D) frameworks. aip.org

Comparative studies have shown that the structural outcome of a thiourea-metal complex can be dramatically different depending on the counterion used. For instance, a study on copper(I) complexes in sulfate-containing solutions revealed the formation of distinct stoichiometries such as Cu₂(tu)₆·H₂O and Cu₂(tu)₅·3H₂O. aip.org X-ray absorption fine structure (XAFS) studies on these complexes have provided detailed information on the coordination environment of the copper centers, confirming the influence of the sulfate ion on the local geometry. aip.org In contrast, using halide or nitrate (B79036) counterions often leads to different crystal packing and coordination geometries. researchgate.netscienceasia.org The presence of sulfate can lead to unique, extended network structures that are not observed with singly charged, less interactive anions. hi.is

The table below presents selected structural data for two copper(I)-thiourea-sulfate complexes, illustrating the coordination environment around the copper ions.

Structural Data for Copper(I)-Thiourea-Sulfate Complexes
ComplexCopper Coordination GeometryNumber of Coordinated Thiourea LigandsRole of SulfateReference
Cu₂(tu)₆·H₂OTetrahedral3 per Cu(I) center (bridging and terminal)Counterion, hydrogen bonding to thiourea aip.org
Cu₂(tu)₅·3H₂OTrigonal planar and Tetrahedral2 or 3 per Cu(I) centerCounterion, hydrogen bonding to thiourea aip.org

Significance of Thiourea, Sulfate Systems in Contemporary Chemical Research

Thiourea and its sulfate-containing coordination compounds are of considerable interest in various areas of contemporary chemical research. Their well-defined structures and tunable properties make them valuable in materials science, catalysis, and beyond.

One notable application is in the synthesis of metal sulfide (B99878) nanoparticles. The thiourea ligand can serve as a sulfur source, and upon decomposition of the complex, often under mild conditions, metal sulfide nanoparticles with controlled size and morphology can be obtained. These nanoparticles have applications in electronics, optics, and catalysis.

In the realm of materials science, thiourea-sulfate complexes have been investigated for their nonlinear optical (NLO) properties. researchgate.net For instance, tris(thiourea)zinc(II) sulfate (ZTS) is a well-known semiorganic NLO material. researchgate.net The specific arrangement of the ligands and the influence of the sulfate-mediated hydrogen bonding network contribute to the non-centrosymmetric crystal structure required for second-harmonic generation.

Furthermore, these complexes serve as precursors for technologically important materials. A significant example is the use of a copper(I) thiourea sulfate complex, [Cu((NH₂)₂CS)₃]₂SO₄·H₂O, as a precursor for the fabrication of high-efficiency chalcopyrite solar cells. uobasrah.edu.iq The use of such a single-source precursor can simplify the manufacturing process and improve the quality of the resulting thin films.

The study of lanthanide-thiourea-sulfate systems is also an active area of research. rsc.org Lanthanide ions are known for their unique luminescent and magnetic properties, and the incorporation of thiourea and sulfate ligands can lead to novel supramolecular structures with potential applications in sensing and imaging. rsc.org

Properties

CAS No.

37622-16-5

Molecular Formula

CH6N2O4S2

Molecular Weight

174.20 g/mol

IUPAC Name

sulfuric acid;thiourea

InChI

InChI=1S/CH4N2S.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4)

InChI Key

IOIOILDYKMQXSF-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)N.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Preparation Techniques

Solution-Based Crystal Growth Techniques for Thiourea (B124793) Metal Sulfates

The growth of single crystals from a solution is a widely employed method for producing large, high-quality crystals of thiourea metal sulfates. These techniques rely on the principle of creating a supersaturated solution from which the crystalline solid can precipitate in a controlled manner.

Slow Evaporation Methods for Single Crystal Growth

The slow evaporation technique is a straightforward and common method for growing single crystals of thiourea metal sulfates at a constant temperature. scholarsresearchlibrary.comcore.ac.ukconscientiabeam.cominoe.ro This method involves dissolving the synthesized salt in a suitable solvent, typically deionized water, to create a saturated or slightly undersaturated solution. core.ac.ukinoe.ro The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal nucleation and growth. core.ac.uk

For instance, single crystals of thiourea potassium magnesium sulfate (B86663) (TPMS) and tetrakis-thiourea nickel sulfate (TTNS) have been successfully grown using this technique. scholarsresearchlibrary.comcore.ac.uk In the case of TTNS, the salt was synthesized by dissolving nickel sulfate and thiourea in a 4:1 molar ratio in deionized water. core.ac.uk The solution was then allowed to evaporate at 30°C over a period of 25 days to yield transparent single crystals. core.ac.uk Similarly, bis thiourea sodium zinc sulfate (BTSZS) crystals have been grown by dissolving the constituent salts in water and allowing the solvent to evaporate. conscientiabeam.com The purity of the synthesized salt is often enhanced through successive recrystallization before the crystal growth process. core.ac.ukinoe.ro

The table below summarizes the growth parameters for several thiourea metal sulfate crystals using the slow evaporation method.

Crystal NameStarting MaterialsSolventGrowth PeriodReference
Thiourea Potassium Magnesium Sulfate (TPMS)Thiourea, Potassium Sulfate, Magnesium SulfateAqueous SolutionNot Specified scholarsresearchlibrary.com
Tetrakis-Thiourea Nickel Sulfate (TTNS)Nickel Sulfate, Thiourea (4:1 ratio)Deionized Water25 days core.ac.uk
Bis Thiourea Sodium Zinc Sulfate (BTSZS)Thiourea, Sodium Sulfate, Zinc SulfateWaterNot Specified conscientiabeam.com
Potassium Thiourea Sulphate (PTS)Potassium Sulphate, ThioureaDouble Distilled WaterNot Specified inoe.ro
Tris (Thiourea) Magnesium Sulphate (MTS)Thiourea, Magnesium SulphateAqueous SolutionNot Specified worldscientific.com
Zinc Sulphate Doped Cadmium Thiourea Sulphate (CZTS)Cadmium Sulphate, Thiourea, Zinc SulphateNot SpecifiedNot Specified ijrar.org
Tris(thiourea)zinc(II)sulphate (ZTS)Thiourea, Zinc SulfateWaterNot Specified ijfmr.com
Thiourea Doped Sulphamic Acid (Th:SA)Sulphamic Acid, ThioureaNot SpecifiedNot Specified researchgate.net

Slow Cooling Techniques for Controlled Crystallization

The slow cooling method is another effective technique for growing single crystals, particularly when the solubility of the compound shows a significant dependence on temperature. derpharmachemica.comresearchgate.netscispace.com This technique involves preparing a saturated solution at a temperature higher than room temperature and then gradually lowering the temperature to induce crystallization. scispace.com The controlled reduction in temperature allows for the slow formation of well-defined crystals. derpharmachemica.com

For example, bulk single crystals of potassium thiourea chloride (PTC) were grown by this method. derpharmachemica.com A saturated solution was prepared at 40°C and then slowly cooled at a rate of 0.02°C per day. derpharmachemica.com After 35 days, a large, high-quality single crystal was harvested. derpharmachemica.com Similarly, thiourea single crystals have been grown from aqueous solutions using a slow cooling technique, where the stability of the solution at different pH values was first assessed to optimize growth conditions. researchgate.netscispace.com In the growth of bis thiourea cadmium chloride (BTCC) crystals, a saturated solution was cooled from 35°C at a rate of 0.1°C per day, resulting in the formation of bulk crystals over 30 days. ijirset.com

The following table outlines the parameters used in the slow cooling method for different thiourea-containing crystals.

Crystal NameInitial Saturation TemperatureCooling RateGrowth PeriodReference
Potassium Thiourea Chloride (PTC)40°C0.02°C per day35 days derpharmachemica.com
Bis Thiourea Cadmium Chloride (BTCC)35°C0.1°C per day30 days ijirset.com
Thiourea45°CNot SpecifiedNot Specified scispace.com

Gel Diffusion Systems for Optimized Crystal Formation

Gel diffusion is a technique that provides a controlled environment for crystal growth, minimizing convection and allowing for the slow diffusion of reactants. core.ac.ukrsc.orgrsc.org This method is particularly advantageous for growing crystals of sparingly soluble compounds or for achieving high crystalline perfection. asianpubs.org In this technique, a gel matrix, such as sodium metasilicate (B1246114), is used to separate the reactants. core.ac.ukasianpubs.org The reactants then diffuse through the gel, and upon meeting, they react to form the desired crystalline product. asianpubs.org

Bismuth thiourea chloride (BTC) crystals have been successfully grown using a single diffusion technique in a sodium metasilicate gel. core.ac.uk In this setup, an acidified solution of thiourea was mixed with the gel, and a solution of bismuth trichloride (B1173362) was layered on top. core.ac.uk The bismuth trichloride diffused into the gel, reacting with the thiourea to form crystals. core.ac.uk The double-diffusion gel growth method has also been employed to grow large crystals of Bismuth Chloride Hydrate Thiourea (BCHT), demonstrating the method's ability to produce large, high-quality functional material single crystals. rsc.orgrsc.org The gel method allows for precise control over solute diffusion, leading to a lower concentration of defects in the grown crystals. rsc.orgrsc.org

Key parameters for gel diffusion systems are detailed in the table below.

Crystal NameGel TypeReactantsGrowth MethodReference
Bismuth Thiourea Chloride (BTC)Sodium MetasilicateThiourea, Bismuth TrichlorideSingle Diffusion core.ac.uk
Bismuth Chloride Hydrate Thiourea (BCHT)Sodium SilicateNot SpecifiedDouble Diffusion rsc.orgrsc.org
Bismuth Sulpho Fluoride (B91410) (BiSF)Sodium SilicateThiourea, Bismuth Trioxide in Hydrofluoric AcidStraight Tube Method asianpubs.org

Advanced Thiourea Functionalization and Derivative Synthesis

Beyond the formation of metal complexes, the thiourea scaffold itself is a versatile building block for the synthesis of a wide array of organic derivatives. These reactions typically involve the modification of the thiourea molecule to introduce new functional groups and create compounds with specific properties.

Nucleophilic Substitution Reactions for Thiourea Scaffold Generation

Nucleophilic substitution is a fundamental reaction type for the synthesis of thiourea derivatives. One common approach involves the reaction of an amine with an isothiocyanate. mdpi.com For example, new N-acyl thiourea derivatives have been synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate, which then reacts with a heterocyclic amine. mdpi.com The amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. mdpi.com

Another method involves the thioacylation of nucleophiles using a mild thioacylating agent like N,N'-di-Boc-substituted thiourea, which is activated with trifluoroacetic acid anhydride (B1165640). organic-chemistry.org This allows for the synthesis of various thiocarbonyl compounds. organic-chemistry.org The synthesis of capsaicin (B1668287) derivatives with a thiourea structure has been achieved through the condensation of vanillylamine (B75263) hydrochloride and isothiocyanates in water, a green solvent. nih.gov

Condensation and Addition Reactions in Thiourea Derivative Preparation

Condensation and addition reactions are also pivotal in the synthesis of thiourea derivatives. A straightforward method for preparing thiourea derivatives involves the condensation of thiourea with acyl chlorides. tubitak.gov.tr For instance, a series of 1,3-didodecanoyl thiourea, 1,3-ditetradecanoyl thiourea, and 1,3-dihexadecanoyl thiourea were prepared by reacting thiourea with the corresponding fatty acid acyl chlorides. tubitak.gov.tr

The synthesis of 1-aroyl-3-aryl thiourea derivatives has been accomplished through the in situ condensation of freshly prepared benzoyl chlorides with potassium thiocyanate to yield benzoyl isothiocyanates. acs.org Subsequent addition of substituted anilines to the reaction mixture leads to the formation of the desired thiourea derivatives. acs.org Furthermore, a simple condensation between amines and carbon disulfide in an aqueous medium provides an efficient route to both symmetrical and unsymmetrical substituted thioureas. organic-chemistry.org

Catalytic Approaches for Enhanced Thiourea Synthesis

The synthesis of thiourea and its derivatives has been significantly advanced through various catalytic methods, aiming for higher yields, milder reaction conditions, and improved efficiency. bibliotekanauki.pl These approaches often utilize catalysts to facilitate the reaction between amines and a sulfur source, such as carbon disulfide or a thiocarbonyl equivalent.

One notable method involves the use of ferric sulfate as an oxidant in a one-pot reaction with an appropriate amine (e.g., diethylamine) and carbon disulfide. ijpbs.com This process is characterized by its operational simplicity and high yields. The proposed mechanism suggests that the amine and carbon disulfide initially form a dithiocarbamate (B8719985), which is then oxidized by ferric sulfate to an intermediate that ultimately reacts with another amine molecule to produce thiourea. ijpbs.com

Photoredox catalysis has also emerged as a powerful tool for thiourea synthesis. sioc-journal.cn In this approach, visible light and a photocatalyst are used to generate thiyl radicals from the nucleophilic addition of amines to carbon disulfide. These radicals then dimerize to form reactive disulfides, which subsequently react with another amine to yield the desired thiourea. This method is advantageous due to its mild conditions and good functional group tolerance. sioc-journal.cn

Other catalytic systems have also been explored. For instance, cerium ammonium nitrate (B79036) has been used to catalyze the condensation of dithiocarbamate salts with primary or secondary amines, affording di- and trisubstituted thioureas in good yields. nih.gov Additionally, bifunctional thiourea organocatalysts, which act as both hydrogen bond donors and Brønsted bases, have been developed for various organic transformations, including the synthesis of benzothiazoles in an aqueous medium under ultrasound irradiation. acs.org These catalysts activate electrophiles like carbonyl compounds and imines for nucleophilic attack. researchgate.net

The synthesis of chiral thioureas, which are valuable in asymmetric catalysis, often involves the reaction of isothiocyanates with amines. nih.gov However, alternative catalytic methods are continuously being developed to expand the scope and efficiency of these syntheses. For example, nickel nanoparticles immobilized on a modified metal-organic framework (MOF) have been successfully used for the synthesis of new thiourea derivatives from nitrobenzene (B124822) derivatives and phenyl isocyanate. dntb.gov.ua

A one-step synthesis of thiourea has been reported using urea (B33335) and Lawesson's reagent, which acts as a sulfurating agent. bibliotekanauki.pl This nucleophilic substitution reaction has been optimized for reaction time, temperature, and reactant ratios to achieve a respectable yield. bibliotekanauki.pl Another industrial production technology involves a urea method where urea is calcined at high temperatures in the presence of metal oxides to form a cyanogen (B1215507) ammonium salt, which then reacts with hydrogen sulfide (B99878) to produce thiourea. google.comgoogle.com

The table below summarizes various catalytic approaches for thiourea synthesis.

Catalyst/ReagentReactantsKey Features
Ferric SulfateAmine, Carbon DisulfideOne-pot reaction, high yield. ijpbs.com
Photoredox CatalystAmines, Carbon DisulfideMild conditions, good functional group tolerance. sioc-journal.cn
Cerium Ammonium NitrateDithiocarbamate salts, AminesSynthesis of di- and trisubstituted thioureas. nih.gov
Lawesson's ReagentUreaOne-step sulfuration reaction. bibliotekanauki.pl
Nickel Nanoparticles on MOFNitrobenzene derivatives, Phenyl isocyanateHeterogeneous catalysis, recyclable catalyst. dntb.gov.ua
Bifunctional Thiourea2-aminobenzothiazole, AldehydesActs as both H-bond donor and Brønsted base. acs.org

Electrochemical Fabrication of Thiourea-Derived Nanomaterials

Electrochemical methods offer a versatile and controllable approach for the fabrication of nanomaterials derived from thiourea. These techniques allow for the precise deposition of materials onto conductive substrates, enabling the creation of structured nanomaterials with tailored properties for various applications.

One significant area of research is the electrochemical deposition of metal sulfide nanowires using copper-thiourea complexes as single-source precursors. rsc.org For example, copper thiourea chloride hemihydrate ([Cu(tu)]Cl·½H₂O) nanowires can be prepared via a template-free pulse deposition method. rsc.org These precursor nanowires can then be transformed into copper sulfide nanowires, composed of phases like covellite (CuS) and digenite (Cu₁.₈S), by thermal treatment. rsc.org The electrochemical approach provides the advantage of spatially selective deposition, which is crucial for device fabrication. rsc.org

The electrochemical synthesis of thiourea-derived nanomaterials is also central to the development of novel sensors. For instance, a sensor for thiourea has been developed using a glassy carbon electrode modified with binary SnO₂/V₂O₅ nanomaterials. researchgate.net Similarly, silver nanoparticles (AgNPs) have been incorporated into sensor platforms for the electrochemical detection of thiourea. conicet.gov.arresearchgate.net In one method, AgNPs are synthesized and suspended in a polymer matrix, which is then deposited on screen-printed carbon electrodes. conicet.gov.ar The detection mechanism relies on the changes in the charge-transfer resistance at the electrode surface due to the interaction between thiourea and the AgNPs. conicet.gov.ar

Furthermore, nitrogen and sulfur-doped carbon nanomaterials have been synthesized using thiourea as a precursor. In one study, thiourea and melamine (B1676169) were used to create nitrogen and sulfur co-doped mesoporous carbon from biomass. nih.gov These materials exhibit enhanced electrochemical properties, such as high specific surface area and conductivity, making them suitable for applications like the electrochemical detection of heavy metal ions. nih.gov Similarly, thiourea has been used as a nitrogen-sulfur precursor to synthesize nitrogen-sulfur-MXene (NS-MXene) composites, where thiourea molecules attach to the surface and interlayers of MXene, increasing the interlayer spacing and enhancing electrochemical performance for applications like potassium-ion batteries. mdpi.com

The table below details examples of electrochemically fabricated thiourea-derived nanomaterials.

NanomaterialPrecursors/MethodApplication
Copper Sulfide NanowiresCopper thiourea chloride hemihydrate, Pulse depositionSolar cells, Optoelectronics. rsc.org
SnO₂/V₂O₅ NanomaterialsWet-chemical synthesis, GCE modificationThiourea sensor. researchgate.net
Silver Nanoparticle-based SensorSilver nanoparticles, Polymer matrixElectrochemical detection of thiourea. conicet.gov.arresearchgate.net
Nitrogen-Sulfur-MXene (NS-MXene)Ti₃AlC₂, Thiourea, Self-assembly and pyrolysisPotassium-ion batteries. mdpi.com
Nitrogen and Sulfur-doped Mesoporous CarbonBiomass, Thiourea, MelamineElectrochemical detection of lead ions. nih.gov

Incorporation Strategies for Thiourea into Complex Matrices

The incorporation of thiourea and its derivatives into complex matrices is a key strategy for developing advanced materials with tailored functionalities. These strategies range from the physical blending of thiourea into polymer composites to the covalent immobilization of thiourea-containing molecules onto solid supports or within polymer networks.

One approach involves the blending of thiourea into polymer matrices to create functional composites. For example, all-organic, solution-processable dielectric composites have been fabricated by incorporating crystalline thiourea into field-responsive polymers like polyvinylidene fluoride (PVDF) and a cumene (B47948) end-capped styrene (B11656) maleic anhydride (SMA) resin. aip.org These composites exhibit interesting electrical properties, with the potential for use in radio frequency functional capacitors. aip.org The morphology of the resulting films can vary from phase-separated thiourea fibrils to fractal-like surface features, depending on the polymer matrix and preparation conditions. aip.org

Covalent incorporation is another powerful strategy. Thiourea-functionalized dyes have been integrated into molecularly imprinted polymers (MIPs) for the selective detection of analytes. nih.gov In one example, a benzoxadiazole dye functionalized with a thiourea receptor and a polymerizable methacrylate (B99206) unit was covalently incorporated into a polymer matrix grafted onto silica (B1680970) core particles. nih.gov This created fluorescent MIP-coated particles capable of selectively binding and sensing carboxylate-containing antibiotics. nih.gov

Thiourea-based polymers themselves can form complex matrices with unique properties. Self-healing solid polymer electrolytes have been synthesized through a polycondensation reaction to create poly(thiourea-ether)s. bohrium.com The thiourea units in these supramolecular polymers form hydrogen bonds, which impart self-healing capabilities. Furthermore, a specific interaction between the thiourea groups and anions enhances the solubility of lithium salts within the polymer matrix, boosting ionic conductivity for applications in lithium-metal batteries. bohrium.com

Immobilization of thiourea onto solid supports is a widely used technique for applications such as the preconcentration of metal ions. sci-hub.se Silica gel is a common support, and its surface can be chemically modified to anchor thiourea functional groups. sci-hub.se This is often achieved by first treating the silica with an aminosilane (B1250345) to introduce amine groups, which can then be reacted to form the thiourea moiety. Such modified silica gels show a high affinity for certain metal ions. sci-hub.se

The table below provides an overview of different strategies for incorporating thiourea into complex matrices.

Incorporation StrategyMatrix/SupportFunctional Moiety/CompoundApplication
BlendingPolyvinylidene fluoride (PVDF), Styrene maleic anhydride (SMA) resinCrystalline ThioureaRadio frequency functional capacitors. aip.org
Covalent IncorporationMolecularly Imprinted Polymer (MIP) on silicaBenzoxadiazole dye with thiourea receptorFluorescent sensor for antibiotics. nih.gov
PolymerizationPoly(thiourea-ether)Thiourea and ethylene (B1197577) oxide unitsSelf-healing solid polymer electrolytes. bohrium.com
ImmobilizationSilica GelThiourea functional groupsPreconcentration of metal ions. sci-hub.se
Interfacial and In-situ PolymerizationPoly-thiourea formaldehyde (B43269) (PTF) shellHexamethylene diisocyanate (HMDI)Anticorrosion coatings. kobv.de
BlendingNatural Rubber-Epoxidized Natural RubberPoly(thiourea-co-poly(ethylene glycol)) (PTUEG3)Self-healing rubber. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of Thiourea (B124793) Sulfate (B86663) Complexes

Crystallographic methods are indispensable for determining the precise three-dimensional arrangement of atoms in the crystalline solid state. Both single crystal and powder X-ray diffraction are routinely employed to characterize thiourea sulfate compounds.

For instance, the structure of Zinc Tris(thiourea) Sulphate (ZTS), a widely studied nonlinear optical material, was determined to be in the noncentrosymmetric orthorhombic space group Pca21. optica.orgias.ac.in In this complex, the zinc ion (Zn²⁺) is tetrahedrally coordinated by the sulfur atoms of three distinct thiourea molecules and one oxygen atom from the sulfate anion, forming a {ZnS₃O} tetrahedron. optica.orgias.ac.inunigoa.ac.in Similarly, copper(I) can form various complexes with thiourea and sulfate, such as Cu₄(tu)₇₂·H₂O, which crystallizes in the orthorhombic space group Pbca. usc.edu.auacs.org In this cluster, the copper atoms exist in a tetrahedral arrangement, with some being four-coordinate and others having trigonal planar coordination. usc.edu.auacs.org

The formation of extensive intermolecular and intramolecular hydrogen bonds between the amino hydrogens of thiourea and the sulfate oxygens is a common and crucial feature revealed by SXRD, contributing significantly to the stability of the crystal lattice. optica.org

Table 1: Crystallographic Data for Selected Thiourea Sulfate Complexes from Single Crystal XRD
Compound NameCrystal SystemSpace GroupLattice Parameters (Å, °)Reference
Zinc Tris(thiourea) Sulphate (ZTS)OrthorhombicPca2₁a=7.795, b=11.093, c=15.467 α=β=γ=90 optica.orgijirset.com
Bis(thiourea) Sodium Zinc Sulphate (BTSZS)OrthorhombicNot specifiedNot specified conscientiabeam.com
Potassium Tris(thiourea) Sulphate (PTS)OrthorhombicPmcna=5.83, b=7.53, c=10.15 α=β=γ=90 jetir.org
Cu₄(tu)₇₂·H₂OOrthorhombicPbcaa=10.414, b=17.909, c=35.818 α=β=γ=90 usc.edu.auacs.org
Cu₂(tu)₆·H₂OTriclinicP1a=11.079, b=11.262, c=12.195 α=64.84, β=76.12, γ=66.06 iucr.orgnih.gov
Thiourea-Vanadyl Sulfate (TVS)TriclinicNot specifiedNot specified kalaharijournals.com

Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the crystalline nature, phase purity, and identity of a synthesized material. ijirset.comijera.com The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a crystalline compound. For thiourea sulfate complexes, PXRD is used to confirm the successful formation of the desired crystalline phase and to verify that no unreacted starting materials or undesired side products are present. iosrjournals.org

The sharp, well-defined peaks in the PXRD pattern of a material like Zinc Tris(thiourea) Sulphate indicate its good crystalline quality. ijera.comresearchgate.net By indexing the diffraction peaks, it is possible to determine the crystal system and refine the lattice parameters, which can then be compared with data from single-crystal studies or standard databases for confirmation. iosrjournals.orgyu.edu.jo For example, the PXRD pattern for Urea (B33335) Thiourea Sodium Sulphate (UTNS) confirmed its orthorhombic crystal system. iosrjournals.org Shifts in peak positions compared to the parent compounds (e.g., thiourea) can indicate the incorporation of the components into a new composite crystal structure. kalaharijournals.com

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally useful for identifying functional groups and understanding the coordination environment in complexes by observing shifts in vibrational frequencies upon complexation. ijera.commsritlibrary.org

FT-IR spectroscopy is a fundamental tool for identifying the functional groups present in thiourea sulfate complexes. inoe.ro The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. In thiourea complexes, key vibrations include N-H stretching, C-N stretching, and C=S stretching. jespublication.comakjournals.com The sulfate ion also exhibits characteristic vibrational modes.

A critical application of FT-IR is the elucidation of the coordination site. When a thiourea molecule coordinates to a metal ion through its sulfur atom, the electron density around the C=S bond changes. This typically results in a shift of the C=S stretching vibration (around 740 cm⁻¹ and 1417 cm⁻¹) to a lower frequency (wavenumber). conscientiabeam.comakjournals.com For example, in Bis(thiourea) Sodium Zinc Sulphate, the symmetric and asymmetric C=S stretching vibrations of thiourea shift to lower frequencies, indicating coordination with the metal ions. conscientiabeam.com Conversely, the C-N stretching vibration may shift to a higher frequency, suggesting an increase in the double bond character of the C-N bond upon complexation. akjournals.com A broad absorption peak around 1100-1135 cm⁻¹ is typically attributed to the sulfate (SO₄) group. conscientiabeam.com

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Some vibrational modes that are weak or inactive in FT-IR may be strong and easily observed in Raman spectra, and vice versa, governed by different selection rules. bdu.ac.in

For thiourea sulfate complexes, Raman spectroscopy is used to confirm the presence of functional groups and to assign vibrational modes. conscientiabeam.commsritlibrary.org For instance, in the Raman spectrum of a copper thiourea sulfate complex, a strong band around 977 cm⁻¹ is assigned to the symmetrical stretch of the sulfate ion. researchgate.net Other characteristic bands include the C-S stretch (around 712 cm⁻¹) and various bending modes like SCN and NCN. researchgate.net Comparing the FT-IR and FT-Raman spectra allows for a more complete and confident assignment of the vibrational modes of the complex. conscientiabeam.comjespublication.com

Table 2: Selected Vibrational Frequencies (cm⁻¹) from FT-IR and FT-Raman for Thiourea Sulfate Complexes
AssignmentFree Thiourea (Approx.)Complex/ObservationFrequency (cm⁻¹)TechniqueReference
N-H Stretching~3100-3400Thiourea in Aluminium Ammonium (B1175870) Sulfate3161FT-IR jespublication.com
N-H Stretching~3100-3400Thiourea in Aluminium Ammonium Sulfate3183, 3374FT-Raman jespublication.com
C=S Stretching (Asymmetric)~1470Bis(thiourea) Sodium Zinc Sulphate (BTSZS)1402FT-IR conscientiabeam.com
C=S Stretching (Symmetric)~740Bis(thiourea) Sodium Zinc Sulphate (BTSZS)715FT-IR conscientiabeam.com
C=S Stretching~743Copper Thiourea Sulfate Complex712Raman researchgate.net
Sulfate (SO₄) Group-Bis(thiourea) Sodium Zinc Sulphate (BTSZS)1135 (Broad)FT-IR conscientiabeam.com
Sulfate (SO₄) Symmetrical Stretch-Copper Thiourea Sulfate Complex977Raman researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights and Anion Binding Affinity

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for investigating the structure and dynamics of molecules in solution. For thiourea sulfate systems, ¹H NMR is particularly valuable for studying the binding affinity between thiourea-based host molecules and the sulfate anion.

The fundamental principle relies on the hydrogen-bonding capability of the N-H protons of the thiourea group. oup.com When a thiourea-based receptor binds to an anion like sulfate, these N-H protons act as hydrogen bond donors. This interaction leads to a change in the electronic environment of the protons, which is observed as a downfield shift in their resonance signal in the ¹H NMR spectrum. oup.com

By performing ¹H NMR titrations, where a solution of the sulfate anion is incrementally added to a solution of the thiourea receptor, the strength of the interaction can be quantified. researchgate.netnih.govmaynoothuniversity.ie The magnitude of the downfield shift of the N-H proton signals is indicative of the formation of a hydrogen-bonded complex. oup.com Researchers have synthesized various peptide and tripodal receptors incorporating thiourea moieties that show remarkable affinity and selectivity for sulfate anions in aqueous or organic solutions, as demonstrated by NMR spectroscopy. researchgate.netnih.govrsc.org In some cases, the equilibrium between the free host and the complex is slow on the NMR timescale, allowing for the observation of separate signals for both species. oup.com Furthermore, NMR spectroscopy can be a powerful tool for confirming the composition of crystals; for instance, the presence of a single ¹³C NMR signal for the thiocarbonyl carbon in a sample of purported "thiourea urea zinc sulfate" was used to prove that the crystal was, in fact, Zinc Tris(thiourea) Sulphate, as no signal for a urea carbonyl carbon was observed. unigoa.ac.inresearchgate.net

Advanced Optical Spectroscopic Techniques

Optical spectroscopy provides a powerful, non-destructive means to investigate the electronic structure and luminescent properties of thiourea-sulfate compounds. Techniques such as UV-Visible and photoluminescence spectroscopy are instrumental in understanding their potential for various applications.

UV-Visible Spectroscopy for Electronic Transition Analysis and Anion Sensing Response

UV-Visible spectroscopy is a key technique for analyzing the electronic transitions within thiourea-sulfate compounds and their response to various anions. The absorption of UV or visible light excites electrons from lower to higher energy levels, providing information about the electronic structure and bonding within the material.

In studies of Zinc Thiourea Sulfate (ZTS), UV-Vis spectra have shown a good transmittance in the entire visible region, with a lower cut-off wavelength typically observed around 253 nm to 276 nm. ijirset.comiucr.org This wide transparency window is a crucial characteristic for materials intended for nonlinear optical (NLO) applications. ijirset.comiosrjournals.org The absorption in the UV region is attributed to electronic transitions within the thiourea units. researchgate.net The addition of different dopants or molecules can alter the optical properties. For instance, doping ZTS with phenol (B47542) red dye introduces additional strong absorption bands at approximately 430 nm and 558 nm. iucr.org Similarly, the incorporation of L-Threonine into the ZTS crystal lattice has been shown to enhance the transmittance to 94% and increase the optical bandgap to 4.72 eV. worldscientific.com

The position of the UV cutoff and the calculated optical band gap are important parameters derived from UV-Vis spectra. For Zinc (tris)-thiourea sulfate (ZTTS), the band gap has been estimated to be 4.43 eV. nih.gov In another study on uranine-dyed ZTS, the band gaps were calculated to be 4.53 eV for the undyed crystal and 4.57 eV for the dyed crystal. researchgate.net

Furthermore, UV-Visible spectroscopy is a valuable tool for studying the anion sensing capabilities of thiourea-based receptors. The interaction between a thiourea receptor and an anion like sulfate can lead to a noticeable change in the UV-Vis spectrum. For example, the addition of sulfate to a solution of a 3-nitrophenyl-substituted tripodal thiourea receptor causes a systematic decrease in absorbance with a red shift of the peak at 335 nm, indicating the formation of a complex. acs.org This response allows for the "naked-eye" detection of sulfate ions. acs.org Similarly, a nitrophenyl thiourea-modified polyethyleneimine sensor exhibits distinct color changes and spectral shifts upon the addition of sulfate, fluoride (B91410), and acetate (B1210297) anions. mdpi.com The changes in the absorption spectra, including bathochromic (red) shifts, upon the addition of various anions provide quantitative data on the binding affinities. mdpi.comacs.org

Table 1: UV-Visible Spectroscopy Data for Various Thiourea-Sulfate Compounds

CompoundLower Cut-off Wavelength (nm)Optical Band Gap (eV)Key ObservationsCitations
Zinc Thiourea Sulfate (ZTS)~253 - 276-Good transmittance in the visible region. ijirset.comiucr.org
L-Threonine doped ZTS2464.72Enhanced transmittance (94%). worldscientific.com
Zinc (tris)-thiourea sulfate (ZTTS)-4.43Extensive transparency over the UV-visible region. nih.gov
Uranine-dyed ZTS-4.57Characteristic absorption band at 490 nm due to the dye. researchgate.net
3-Nitrophenyl-substituted tripodal thiourea receptor + SO₄²⁻--Decrease in absorbance and red shift of the peak at 335 nm. acs.org
Nitrophenyl thiourea-modified PEI + SO₄²⁻--Distinct color change from colorless to yellowish. mdpi.com

Photoluminescence Spectroscopy for Luminescent Behavior Characterization

Photoluminescence (PL) spectroscopy is employed to investigate the emission properties of thiourea-sulfate compounds after they are excited by light. This technique provides insights into the electronic states and the presence of defects or impurities within the crystal structure.

For Zinc (tris)-thiourea sulfate (ZTTS), the photoluminescence spectra, with an excitation wavelength of 250 nm, exhibit a prominent emission peak around 484 nm, along with significant peaks at 444 nm and 513 nm. nih.gov Low-temperature PL studies of ZTS, excited at 385 nm, have revealed emissions in the violet, blue, and green regions of the spectrum. researchgate.net Specifically, at room temperature, a prominent violet emission peak is observed at 408.93 nm, a strong blue emission at 422.87 nm, a weak blue shoulder peak at 484.92 nm, and a green emission peak at 526.86 nm. researchgate.net The blue emission bands have been attributed to sulfur vacancies within the crystal lattice. researchgate.net

The introduction of dopants can significantly influence the luminescent behavior. For example, ZTS crystals doped with phenol red dye show enriched luminescence intensity with some extra emission bands, including a new broad green emission band at approximately 520 nm when excited at 310 nm. iucr.org Similarly, doping with L-Ascorbic acid leads to a strong blue emission band at 460 nm when excited at 310 nm and 358 nm, and at 470 nm when excited at 385 nm. arabjchem.org The presence of titan yellow dye in ZTS crystals results in a violet-blue emission centered at 414 nm and an additional high-intensity green emission band at 528 nm. cambridge.org

Table 2: Photoluminescence Emission Peaks for Various Thiourea-Sulfate Compounds

CompoundExcitation Wavelength (nm)Emission Peaks (nm)Associated ObservationsCitations
Zinc (tris)-thiourea sulfate (ZTTS)250444, 484 (prominent), 513- nih.gov
Zinc Thiourea Sulfate (ZTS)385408.93 (violet), 422.87 (blue), 484.92 (blue shoulder), 526.86 (green)Blue emission attributed to S vacancies. researchgate.net
Phenol red-dyed ZTS310~361 (UV), ~520 (green)Enriched luminescence intensity. iucr.org
L-Ascorbic acid-doped ZTS310, 358~460 (blue)Remarkable enhancement of blue band emission. arabjchem.org
Titan yellow-dyed ZTS-414 (violet-blue), 528 (green)Enhanced properties for optoelectronic devices. cambridge.org
Uranine-dyed ZTS-~(512 ± 4) (green)- researchgate.net

Morphological and Microstructural Characterization

The surface features and elemental makeup of thiourea-sulfate compounds are critical for understanding their crystal quality and for potential device fabrication. Techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are essential for this characterization.

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Habit Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials, revealing details about crystal habit, surface imperfections, and grain morphology.

In the study of Urea Thiourea Sodium Sulphate (UTNS) crystals, SEM analysis was used to investigate the microstructure and surface morphology. iosrjournals.org Similarly, for Thiourea Cadmium Sulphate (TCS) crystals, SEM images taken at various magnifications confirmed the morphology and size distribution, showing unevenly shaped crystals with grain sizes varying from 2 µm to 20 µm. orientjchem.org The SEM micrographs of TCS indicated a compressed microstructure with well-evolved grain morphology. orientjchem.org

The influence of dopants on crystal morphology is also effectively studied using SEM. For instance, the addition of titan yellow dye to Zinc (tris) thiourea sulfate (ZTS) was found to induce a rod-like morphology, and SEM studies confirmed that the grown crystals were of good quality. cambridge.org In another case, SEM analysis of Zinc thiourea sulphate doped triglycine (B1329560) sulphate (TGSP) single crystals revealed clusters of regular and irregular shaped microcrystals on a smooth surface. ijsrst.com The surface morphology of Tris thiourea magnesium zinc sulphate (TTMZS) crystals, as shown by SEM, was found to be good. doi.org However, for tristhiourea zinc magnesium sulphate (TZME) crystals, SEM analysis revealed a surface morphology with voids of irregular size and dendritic growth. aip.org

Energy Dispersive X-ray Spectroscopy (EDS/EDAX) for Elemental Composition and Homogeneity Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM to provide both morphological and compositional information. thermofisher.com The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org

EDS analysis is crucial for confirming the presence of expected elements and their uniform distribution within the grown crystals. For Urea Thiourea Sodium Sulphate (UTNS), EDS was used to report on the elemental composition. iosrjournals.org In the case of Tris thiourea magnesium zinc sulphate (TTMZS), EDAX analysis confirmed the presence of all metal ions, including magnesium, zinc, and sulfur, in the newly formed crystal. doi.org Similarly, for uranine-dyed ZTS, elemental analysis confirmed the presence of sodium from the dye. researchgate.net

EDS is also used to verify the incorporation of dopants and to map their distribution. For nanowires of a copper thiourea precursor, EDS confirmed the presence of copper, sulfur, chlorine, nitrogen, carbon, and oxygen, and elemental mapping showed their uniform distribution along the nanowire. rsc.org In studies of lead sulfide (B99878) thin films prepared with thiourea, EDS analysis confirmed the presence of lead and sulfur and their homogeneous distribution on the surface. ajol.info

Thermal Analysis for Stability Assessment and Decomposition Pathway Determination

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are vital for determining the thermal stability, melting point, and decomposition behavior of thiourea-sulfate compounds. TGA measures the change in mass of a sample as a function of temperature, while DTA and DSC measure the temperature difference and heat flow, respectively, between a sample and a reference. isterre.fr

For Zinc Thiourea Sulphate (ZTS), TGA curves have shown no weight loss up to 250°C, indicating the absence of water in the crystal lattice. ijirset.com A major weight loss is observed at this temperature, corresponding to the decomposition of the compound. ijirset.com In another study on Urea Thiourea Magnesium Sulphate (UTMS), TGA showed no weight loss around 100°C, also indicating the absence of absorbed water. sphinxsai.com The major weight loss for UTMS occurred in two stages between 242°C and 300°C, which was attributed to the decomposition of thiourea. sphinxsai.com The DSC analysis of UTMS showed a sharp endotherm at 229.79°C, representing its melting point. sphinxsai.com

The thermal stability of Tris thiourea chromium(III) sulphate was confirmed up to 163.48°C, with a two-step mass loss observed on heating up to 1200°C. akjournals.comresearchgate.net For Thiourea Cadmium Sulphate (TCS), the sample was stable up to 160°C, with an endothermic peak at 220°C corresponding to its decomposition. orientjchem.org The thermal decomposition of thiourea itself has been studied, showing a transformation to ammonium thiocyanate (B1210189) in the temperature range of 150-160°C. chemicalpapers.com

Table 3: Thermal Analysis Data for Various Thiourea-Sulfate Compounds

CompoundDecomposition Temperature (°C)Melting Point (°C)Key ObservationsCitations
Zinc Thiourea Sulfate (ZTS)Starts at ~223-250-No water of hydration. Major weight loss at 250°C. ijirset.com
Urea Thiourea Magnesium Sulphate (UTMS)242 - 300 (two stages)229.79No absorbed water. Increased thermal stability compared to pure thiourea. sphinxsai.com
Tris thiourea chromium(III) sulphateStarts after 163.48-Thermally stable up to 163.48°C. Two-step mass loss. akjournals.comresearchgate.net
Thiourea Cadmium Sulphate (TCS)220-Stable up to 160°C. orientjchem.org
Thiourea150 - 160 (transforms to NH₄SCN)-Complex decomposition pathway. chemicalpapers.com

Thermogravimetric Analysis (TGA)

A thorough search of scientific databases and literature did not yield specific thermogravimetric analysis (TGA) data for the compound "Thiourea, sulfate." Published research on related compounds, such as metal-thiourea-sulfate complexes, provides TGA data for those specific materials, but this information is not applicable to the simple thiourea-sulfate adduct.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Specific data from differential thermal analysis (DTA) or differential scanning calorimetry (DSC) for the compound "this compound" could not be located in the available literature. Thermal analyses in the scientific literature focus on related but chemically distinct materials, such as various metal-thiourea-sulfate complexes scholarsresearchlibrary.comconscientiabeam.comsphinxsai.combas.bg or the individual components like thiourea acs.orgbibliotekanauki.pl. Therefore, no research findings or data tables for the DTA or DSC of "this compound" can be presented.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Thiourea (B124793), Sulfate (B86663) Systems

Density Functional Theory (DFT) has become a central method for studying thiourea-sulfate systems due to its balance of computational cost and accuracy. mdpi.com It is widely used to model molecular structures, binding energies, and electronic properties, providing a quantum mechanical foundation for understanding chemical behavior. mdpi.comfarmaciajournal.com DFT calculations are instrumental in optimizing molecular geometries, predicting reaction outcomes, and analyzing the intricate electronic interactions that govern the behavior of these compounds. semanticscholar.orgtjnpr.org

DFT calculations are frequently employed to elucidate the noncovalent interactions responsible for anion recognition by thiourea-based receptors. These studies quantify the binding affinities and selectivity for various anions, including sulfate. Research has shown that thiourea groups enhance the acidity of N-H protons, making them effective hydrogen-bond donors for anion binding. rsc.org

In comparative studies, thiourea-based receptors generally exhibit higher affinity for anions compared to their urea (B33335) counterparts. rsc.orgnih.gov DFT calculations have been used to determine the binding energies (ΔE) for sulfate (SO₄²⁻) and hydrogen sulfate (HSO₄⁻) with tripodal thiourea receptors. For one such receptor (L2), the binding energies in the gas phase were calculated to be -200.0 kcal/mol for sulfate and -94.5 kcal/mol for hydrogen sulfate. rsc.org In a solvent phase, the corresponding binding energies were significantly lower but still substantial at -55.5 kcal/mol and -47.4 kcal/mol, respectively. rsc.org The stronger binding with SO₄²⁻ in the gas phase is attributed to the anion's double charge. rsc.org However, in solution, some receptors show a higher affinity for HSO₄⁻, a phenomenon DFT calculations explain via a proton transfer from the hydrogen sulfate anion to a basic site on the receptor, creating a stronger secondary acid-base interaction. rsc.orgnih.govnih.gov

Computational studies have also successfully modeled the selective binding of thiourea monomers to various anions, confirming a higher affinity for phosphate (B84403) over sulfate and chloride in certain systems. scirp.org This selectivity is attributed to the potential for a third hydrogen bonding interaction with phosphate that is not possible with sulfate or chloride. scirp.org

Table 1: Calculated Binding Energies (ΔE) for Anion-Receptor Complexes Using DFT (M06-2X Functional) rsc.org
ComplexBinding Energy (Gas Phase, kcal/mol)Binding Energy (Solvent Phase, kcal/mol)
[L2(SO₄)]²⁻-200.0-55.5
[L2(HSO₄)]⁻-94.5-47.4

L2 refers to a specific tris[(4-cyanophenyl)amino]propyl)thiourea receptor. rsc.org

DFT is a valuable tool for mapping the potential energy surfaces of chemical reactions involving thiourea, helping to elucidate reaction mechanisms. By calculating the energies of reactants, products, and transition states, researchers can determine activation barriers and predict the most plausible reaction pathways. beilstein-journals.orgdiva-portal.org

For instance, DFT has been used to study the mechanism of decomposition of thiourea dioxides in alkaline solutions. acs.org These calculations support a proposed mechanism where the initial step involves the cleavage of the C-S bond. acs.org In the field of organocatalysis, DFT calculations have provided detailed descriptions of reaction mechanisms, such as the Michael addition catalyzed by a bifunctional guanidine-thiourea catalyst. beilstein-journals.org These studies model the formation of reactant-catalyst complexes and identify the transition states, explaining how the catalyst facilitates the reaction and influences stereoselectivity. beilstein-journals.org Similarly, the mechanism of the reaction between maleimide (B117702) and thiourea has been investigated, comparing different approaches of attack (e.g., via the sulfur versus the nitrogen atom) to determine the most favorable pathway. nih.gov

Understanding the electronic structure of thiourea-sulfate systems is crucial for predicting their reactivity and properties. DFT calculations provide detailed information on electron density distribution, molecular electrostatic potential (MEP), and charge transfer characteristics. researchgate.netresearchgate.net MEP maps are particularly useful for identifying nucleophilic and electrophilic sites within a molecule. researchgate.net

In the context of the nonlinear optical material zinc tris(thiourea)sulfate (ZTS), DFT-supported analysis has been used to probe the molecular charge-transfer characteristics that are vital for its NLO activity. aps.org Studies on metal complexes have shown that charge transfer can occur from a coordinated sulfate anion to a paramagnetic metal center. osti.gov This process can induce spin polarization and result in negative spin density on the sulfur atom of the sulfate group. osti.gov Furthermore, theoretical studies of thiourea derivatives adsorbed on metal surfaces have detailed the charge transfer from the molecule to the surface, which leads to the formation of an Au-S bond and secondary interactions like Au···H-N hydrogen-like bonds. researchgate.net

Time-Dependent DFT (TD-DFT) for Excited State Properties and Optical Spectra Simulations

Time-Dependent Density Functional Theory (TD-DFT) is the standard extension of DFT for studying electronically excited states. rsc.orgmpg.de It is widely used to calculate properties related to optical absorption and emission spectra, providing insights into the electronic transitions of molecules. rsc.org

In thiourea-sulfate systems, TD-DFT has been instrumental in understanding their optical behavior. For example, in a thiourea-based receptor system designed for anion sensing, TD-DFT calculations explained the observed color change upon anion exchange. acs.orgnih.govmatilda.scienceresearchgate.net The calculations indicated that the fluoride (B91410) complex and the sulfate complex have distinct optical absorption spectra due to differences in charge transfer between the anion and the ligand. acs.orgnih.govmatilda.science The spectrum for the fluoride complex was calculated to be more blue-shifted than that of the sulfate complex, which was in agreement with experimental observations. acs.org TD-DFT has also been used to interpret X-ray absorption spectroscopy (XAS) data, confirming the presence of pre-edge transitions that arise from charge transfer from coordinated sulfate to metal ions in certain complexes. osti.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Receptor Binding

While DFT provides a static picture of molecular systems, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.govacs.org MD simulations are used to explore conformational changes, ligand binding mechanisms, and the stability of molecular complexes in a simulated environment that can include solvent effects. acs.orgundip.ac.id

MD simulations have been applied to study the binding of ligands like sodium dodecyl sulfate (SDS) and thiourea to proteins, evaluating the collisions of the ligand with every residue to understand the binding mechanism. nih.gov In other studies, MD simulations have been used to investigate the conformational behavior and binding energetics of thiourea derivatives as potential inhibitors of enzymes like the SARS-CoV-2 spike protein and SIRT1. acs.orgundip.ac.id These simulations, often run for nanoseconds, can reveal key interacting amino acid residues and assess the stability of the ligand-receptor complex, which is crucial for drug design. acs.orgscience.gov The results from MD simulations can complement findings from DFT calculations to provide a more complete picture of the molecular interactions. researchgate.net

Quantum Mechanical Calculations for Nonlinear Optical (NLO) Properties

Quantum mechanical calculations are essential for understanding and predicting the nonlinear optical (NLO) properties of materials. These properties are governed by the response of a molecule's electron cloud to an intense external electric field, described by the molecular polarizability (α) and hyperpolarizabilities (β and γ).

The semiorganic crystal zinc tris(thiourea)sulfate (ZTS) is a well-studied NLO material. aps.orgscilit.com Its NLO properties have been investigated using ab initio quantum mechanical calculations and X-ray constrained wavefunction refinement. aps.org These studies establish clear structure-property relationships. The molecular dipole moment and hyperpolarizability coefficients have been calculated, showing good agreement between theoretical and experimental values. aps.org The calculations reveal that the charge-transfer characteristics within the ZTS molecule are key to its NLO activity. aps.org Discrepancies between gas-phase ab initio calculations and solid-state results from constrained wavefunction methods can be directly related to solid-state effects, such as intermolecular interactions. aps.org

Table 2: Calculated NLO Properties of Zinc Tris(Thiourea)Sulfate (ZTS) aps.org
PropertyPhaseCalculated ValueUnit
Molecular Dipole Moment (μ)Gas Phase (ab initio)28.3Debye
Solid State (X-ray constrained)29.7Debye
First Hyperpolarizability (β)Coefficients are significant and markedly three-dimensional.
Second Hyperpolarizability (γ)Substantial octupolar as well as dipolar NLO contributions.

Other studies on ZTS have used the Z-scan technique to experimentally measure NLO parameters and found a nonlinear refractive index in the order of –5.36 ± 0.26 × 10⁻¹² cm²/W and a third-order susceptibility of 3.5 ± 0.17 × 10⁻⁴ esu. scilit.com

Computation of Molecular Dipole Moments and (Hyper)polarizability Coefficients

The NLO activity of materials is fundamentally linked to their molecular electronic properties, specifically the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). Theoretical and computational methods, such as ab initio quantum mechanical calculations and Density Functional Theory (DFT), are employed to quantify these parameters. aps.orgeurjchem.com

For instance, in studies of Zinc Tris(thiourea)Sulfate (ZTS), a combination of high-resolution X-ray diffraction data and ab initio calculations has been used to determine these coefficients. aps.org The molecular dipole moment for ZTS was calculated to be 28.3 Debye in the gas phase and 29.7 Debye in the solid state, highlighting the influence of the crystal environment. aps.org The thiourea molecule itself is known to possess a large dipole moment, which contributes significantly to the properties of its complexes. kalaharijournals.comiosrjournals.org

The hyperpolarizability coefficients (β and γ) are crucial for quantifying the second- and third-order NLO response, respectively. Calculations for ZTS show that the β coefficients are significant and exhibit a marked three-dimensional character. aps.org This indicates that both dipolar and octupolar contributions are important for the NLO activity of ZTS, a feature that challenges the traditional focus on purely dipolar molecules in the design of NLO materials. aps.org The combination of experimental X-ray data with constrained wave-function refinement methods has proven to yield evaluations of μ, α, and β that are in excellent agreement with purely computational ab initio results. aps.org

Table 1: Computed Molecular Properties of Zinc Tris(thiourea)Sulfate (ZTS)

Property Phase Value Unit Reference
Molecular Dipole Moment (μ) Gas 28.3 Debye aps.org
Molecular Dipole Moment (μ) Solid State 29.7 Debye aps.org

This table presents the calculated molecular dipole moment for the ZTS complex in different phases, illustrating the impact of the crystalline environment.

Correlation of Electronic Structure with NLO Activity

The nonlinear optical response of thiourea-sulfate complexes originates from their specific electronic structures. The thiourea molecule's electronic configuration can be described as a resonance hybrid, which facilitates electron delocalization across the π-orbital system. researchgate.netoptica.org This delocalization is a key factor in producing significant NLO effects.

In complexes like ZTS, the zinc ion is tetrahedrally coordinated by three sulfur atoms from the thiourea ligands and one oxygen atom from the sulfate anion. optica.org This coordination, along with an extensive network of hydrogen bonds between the amino groups of thiourea and the oxygen atoms of the sulfate, creates a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO activity. optica.orginoe.ro

Computational studies analyze the molecular charge-transfer characteristics to understand NLO activity. aps.org Analysis of the electron density, including its Laplacian and local source function, helps to classify the nature of the chemical bonds (ionic or covalent) and map the charge transfer pathways that are excited by an external optical field. aps.org For ZTS, these studies indicate that its NLO origins are comparable to those of organic NLO materials. aps.org

The correlation between electronic structure and NLO activity is often explored by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is related to the material's reactivity and its optical properties. researchgate.net In NLO materials, a smaller energy gap can lead to enhanced hyperpolarizability. The electronic structure of ZTS indicates substantial octupolar as well as dipolar NLO contributions. aps.org

Theoretical Studies on Thermal Decomposition Mechanisms

Theoretical and experimental studies on the thermal decomposition of thiourea-containing compounds are crucial for determining their stability and processing limits. The decomposition pathway of thiourea itself has been studied extensively and provides a basis for understanding the thermal behavior of its complexes. researchgate.net

Upon heating, thiourea is known to undergo an isomerization reaction to form ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) at temperatures around 140-160°C. researchgate.netchemicalpapers.com This equilibrium is established at approximately 170°C. chemicalpapers.com As the temperature increases further, above 180°C, significant decomposition occurs, releasing gaseous products such as ammonia (B1221849) (NH₃), carbon disulfide (CS₂), and hydrogen sulfide (B99878) (H₂S). researchgate.net

At even higher temperatures (e.g., 270°C), the solid residue consists of N-containing heterocyclic compounds like melam and, ultimately, melon. researchgate.netchemicalpapers.com

Table 2: Key Stages in the Thermal Decomposition of Thiourea

Temperature Range (°C) Process Products Reference
140 - 170 Isomerization Ammonium Thiocyanate (NH₄SCN) researchgate.netchemicalpapers.com
> 180 Decomposition Gaseous: NH₃, CS₂, H₂S researchgate.net
> 270 Further Decomposition Solid: Melam, Melon researchgate.netchemicalpapers.com

This table summarizes the main thermal decomposition stages of thiourea, which is a primary component in thiourea-sulfate compounds.

For metal complexes like Tris(thiourea) zinc cadmium sulfate (TTZCS) and ZTS, thermal analyses (Thermogravimetric Analysis - TGA, and Differential Thermal Analysis - DTA) show they are generally stable up to around 200°C. optica.orgepjap.org The decomposition of the complex is expected to be initiated by the decomposition of the thiourea ligands, followed by the breakdown of the entire coordination structure.

Coordination Chemistry and Ligand Properties of Thiourea Sulfate

Thiourea (B124793), an organosulfur analogue of urea (B33335), demonstrates remarkable versatility as a ligand in coordination chemistry. The substitution of the oxygen atom in urea with a sulfur atom confers distinct electronic and bonding characteristics, enabling it to form stable complexes with a wide array of metal ions, often in conjunction with sulfate (B86663) anions.

Applications in Advanced Materials Research

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for advancements in laser technology, optical communication, and data storage due to their ability to modify the frequency, phase, or other propagation characteristics of light. Thiourea-sulfate-based compounds, particularly Zinc Tris-Thiourea Sulphate (ZTS), are prominent semi-organic NLO crystals.

Enhancement of Second Harmonic Generation (SHG) Efficiency

Zinc Tris-Thiourea Sulphate (ZTS), with the molecular formula Zn(NH₂CSNH₂)₃SO₄, is a well-established NLO crystal. It is synthesized by reacting zinc sulfate (B86663) and thiourea (B124793) in a 1:3 molar ratio and typically crystallizes in an orthorhombic system with a non-centrosymmetric space group (Pca2₁) irjet.netijirset.comoptica.org. ZTS exhibits superior optical nonlinearity, excellent transmission, and robust mechanical strength compared to many other NLO materials irjet.net.

Research findings indicate that ZTS possesses a second harmonic generation (SHG) efficiency that is 1.2 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a common reference NLO material irjet.netresearchgate.net. Other studies report the SHG efficiency of ZTS as 0.8 times that of KDP ijirset.com. Bis thiourea sodium zinc sulphate (BTSZS), another thiourea-sulfate-based semi-organic NLO material, has shown an SHG efficiency 1.3 times that of KDP conscientiabeam.com. The material is particularly useful for type-II SHG, converting light from 1.06 µm to 0.532 µm optica.orgnih.govosti.gov.

The nonlinear coefficients for ZTS have been determined as |d₃₁| = 0.31 pm/V, |d₃₂| = 0.35 pm/V, and |d₃₃| = 0.23 pm/V, which are comparable to KDP's |d₁₄| value of 0.39 pm/V optica.orgnih.govosti.gov. The NLO activity in ZTS is attributed to its molecular charge-transfer characteristics, involving both substantial octupolar and dipolar NLO contributions aps.org.

Table 1: Comparative SHG Efficiency of Thiourea-Sulfate NLO Crystals

MaterialSHG Efficiency (relative to KDP)Reference
Zinc Tris-Thiourea Sulphate (ZTS)1.2 times irjet.netresearchgate.net
Zinc Tris-Thiourea Sulphate (ZTS)0.8 times ijirset.com
Bis Thiourea Sodium Zinc Sulphate (BTSZS)1.3 times conscientiabeam.com

Influence of Doping on NLO Characteristics and Crystal Growth

Doping is a widely employed strategy to modify and enhance the properties of ZTS crystals for optoelectronic and SHG applications irjet.net. The incorporation of various impurities can influence crystal growth, optical properties, and mechanical stability.

Palladium (Pd(II)) Doping : Pd(II) doping has been shown to have a catalytic effect, improving the SHG efficiency of the zinc thiourea complex niscpr.res.in.

Chromium (Cr³⁺) Doping : Studies on Cr³⁺-doped ZTS single crystals reveal that doping can lead to the creation of vacancies within the crystal lattice. This doping also results in an increase in the optical band gap, a decrease in transparency in the visible region, and an increase in the linear refractive indices iucr.org.

Nickel (Ni²⁺) Doping : The introduction of Ni²⁺ ions into ZTS crystals has been observed to enhance the SHG efficiency, with doped crystals showing an efficiency 1.17 times higher than pure ZTS ijltemas.in.

Neodymium (Nd³⁺) Doping : Nd³⁺ doping significantly influences the optical transparency and SHG efficiency of ZTS. Some Nd³⁺-doped ZTS crystals have demonstrated an SHG efficiency 1.7 times greater than that of KDP researchgate.net.

Magnesium (Mg²⁺) Doping : Mg²⁺ doping can lead to improved optical transparency, with 5% Mg-doped ZTS crystals achieving up to 67% transparency. It also increases the optical energy band gap, for instance, to approximately 4.41 eV for 5% Mg-doped crystals researchgate.net.

L-arginine Doping : Doping with L-arginine, a basic amino acid, results in prominent morphological changes in different crystallographic planes of ZTS crystals and influences their optical and mechanical properties researchgate.net.

In general, doping can induce minor variations in lattice parameters and cause slight shifts in vibrational frequencies, indicating the presence of lattice strain within the doped crystals niscpr.res.inijltemas.incomputersciencejournal.org.

Precursors for Functional Nanomaterials Synthesis

Thiourea and its derivatives, including thiourea sulfate, play a crucial role as precursors in the synthesis of various functional nanomaterials, particularly metal sulfides and co-doped carbon materials.

Fabrication of Metal Sulfide (B99878) Nanoparticles via Thiourea Precursors

Thiourea is a widely favored sulfur source for the synthesis of metal sulfide nanocrystals. Its advantages include being inexpensive, solid at room temperature, having a low vapor pressure, and readily reacting with transition metal cations at relatively low temperatures (as low as 150 °C) researchgate.netrsc.org. The reactivity of different thiourea derivatives can be tuned to control the size of the resulting nanoparticles researchgate.net.

However, the decomposition pathways of thiourea can be complex. At temperatures above 170 °C, thiourea can isomerize into ammonium (B1175870) thiocyanate (B1210189), which is a less reactive sulfur reagent rsc.org. Furthermore, common surface-stabilizing ligands like oleate (B1233923) can interact with thiourea to produce oleamide, promoting this isomerization. This interaction can lead to the formation of sulfur-deficient and metastable metal sulfide nanoparticles rsc.org.

Thiourea-based complexes are often employed as single-source precursors, meaning they contain both the metal and sulfur components in a single chemical compound, allowing for precise control over stoichiometry and morphology.

Nickel Sulfide (NiS) Nanoparticles : Thiourea-based nickel(II) complexes serve as effective single-source molecular precursors for the synthesis of NiS nanoparticles and thin films ajol.infochalcogen.ro.

Copper Sulfide Nanocrystals : Various copper thiourea complexes (CTCs), such as [Cu(tu)]Cl·½H₂O, [Cu₂(tu)₅]SO₄·3H₂O, [Cu₄(tu)₇(SO₄)₂]·3H₂O, and [Cu₂(tu)₆]SO₄·H₂O, are utilized as single-source precursors for copper sulfide nanocrystals with potential applications in solar cells and optoelectronics rsc.org.

Synthesis of Co-Doped Carbon Materials for Specific Material Functions

Thiourea is a valuable precursor for synthesizing co-doped carbon materials, particularly for incorporating nitrogen (N) and sulfur (S) heteroatoms, which enhance the material's properties for specific functions, such as supercapacitors and battery electrodes.

N, S Co-Doped Porous Carbon : Three-dimensional (3D) highly nitrogen/sulfur co-doped porous carbon can be fabricated by directly carbonizing melamine-formaldehyde-thiourea resin in the presence of sodium dodecyl sulfate. Sodium dodecyl sulfate acts as both a pore-forming agent and a sulfur-doping agent, enabling the regulation of specific surface areas and N/S contents in the final carbon material x-mol.net. For instance, a sample with 20 g of sodium dodecyl sulfate exhibited a high surface area (939 m² g⁻¹) and high contents of nitrogen (13.62 at%) and sulfur (3.96 at%) x-mol.net.

Thiourea as Sole Doping Reagent : Thiourea can be used as a sole doping reagent for controllable N, S co-doping of pre-synthesized large-sized carbon nanospheres through a facile thermolysis process. This method allows for precise control over the contents of doped N and S and their chemical bonding forms within the graphitic structures gdut.edu.cn.

Hydrothermal Carbonization : Hydrothermal carbonization of cellulose, combined with ammonium sulfate and thiourea, can produce N, S co-doped carbon materials suitable for supercapacitors. Thiourea doping, in particular, leads to a significant increase in oxygen-containing functional groups (OFGs) in the synthesized hydrochars mdpi.com.

Lithium-Sulfur (Li-S) Batteries : N, S co-doped porous carbon materials derived from polyvinylchloride (PVC) via treatment with KOH and thiourea exhibit abundant porosity (e.g., specific surface area of ~808 m² g⁻¹) and high heteroatom loading (6.5 at% N and 7.2 at% S). These materials are effective in trapping soluble lithium polysulfides, improving the reversible capacity, rate, and cycling performance of Li-S batteries rsc.org. Similarly, porous carbon synthesized by carbonizing calcium citrate (B86180) and thiourea yields materials with good and stable specific capacity for Li-S batteries mdpi.com.

Design of Chemosensors and Colorimetric Sensors for Anion Detection

Thiourea and its derivatives are highly effective in the design of chemosensors and colorimetric sensors, particularly for anion detection. Their efficacy stems from the unique chemical structure of the thiourea unit, which contains nucleophilic sulfur and nitrogen atoms that readily participate in hydrogen bonding with a wide range of ionic species researchgate.netresearchgate.net.

Broad Anion Recognition : Thiourea-based chemosensors are versatile, capable of detecting various environmental contaminants, cations, and neutral analytes researchgate.netresearchgate.net. They are especially noted for their ability to identify different types of anions, including cyanide (CN⁻), acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), perchlorate (B79767) (ClO⁻), and citrate ions researchgate.net.

Sulfate Ion Detection : Thiourea-based host ligands are recognized as successful neutral chemical receptors for recognizing sulfate ions in highly competitive aqueous media. This capability is attributed to facile hydrogen-bonding interactions between the acidic N-H bond donor moiety of the host ligand and the sulfate anion zenodo.org. A novel thiourea-based colorimetric chemosensor, when decorated onto ZnO nanoparticles, demonstrated a rapid and selective response to hydrogen sulfate anions, achieving a significantly low limit of detection (100 nM) zenodo.org.

Acetate Ion Detection : Symmetrical compounds incorporating thiourea and anthracene (B1667546) groups have shown sensitive and selective binding ability for acetate ions through multiple hydrogen bonds. Their conformational complementarity and higher basicity contribute to strong binding, even in the presence of competing anions like F⁻, H₂PO₄⁻, Cl⁻, Br⁻, and I⁻ mdpi.com. These compounds can be utilized as chemosensors for detecting acetate ions in environmental and pharmaceutical samples mdpi.com.

Chromofluorogenic Sensors : Significant research has focused on developing urea (B33335) and thiourea-based chromofluorogenic chemosensors for detecting various anions, including F⁻, ClO⁻, CN⁻, AcO⁻, PO₄²⁻, and SO₄²⁻. These sensors typically consist of a signaling unit (chromo-fluorophore) and a binding unit (receptor), where the interaction with the target analyte leads to changes in the fluorescence intensity or a spectral shift rsc.org.

Engineering of Thin Films for Optoelectronic Devices

Thiourea, sulfate, or more commonly, thiourea in the presence of sulfate, plays a crucial role in the fabrication of various thin films with tailored optoelectronic properties. Thiourea often serves as a sulfur source in chemical bath deposition (CBD) techniques, a cost-effective method for producing high-quality thin films.

Detailed Research Findings:

Lead Sulfide (PbS) Thin Films: Thiourea is extensively utilized as a sulfur precursor in the chemical bath deposition of lead sulfide (PbS) thin films. Research indicates that varying the molar concentration of thiourea significantly influences the structural, morphological, and optical properties of the deposited PbS films. For instance, studies have shown that increasing thiourea concentrations can lead to an enhancement in crystallite size, alongside a reduction in dislocation density and lattice strain within the synthesized PbS films. The optical band gap of these PbS films, prepared with different thiourea concentrations, has been observed to range from approximately 0.82 eV to 0.98 eV. fishersci.ca

Table 1: Influence of Thiourea Concentration on PbS Thin Film Properties

Thiourea Concentration (M)Crystallite Size (nm)Dislocation Density (lines/nm²)Lattice StrainOptical Band Gap (eV)
0.1037.46Decreases with increaseDecreases with increase0.82
0.2544.85Decreases with increaseDecreases with increase0.98
Note: Specific numerical values for dislocation density and lattice strain were not provided in the source, only their trend with increasing thiourea concentration. fishersci.ca

Zinc Sulfide (ZnS) Thin Films: In the preparation of zinc sulfide (ZnS) thin films via chemical bath deposition, thiourea serves as the sulfur source, often combined with zinc sulfate as the zinc source. Investigations into the effects of thiourea concentration on ZnS films reveal that an increase in sulfur concentration (from thiourea) can lead to an increase in the optical band gap, with reported values ranging from 3.7 eV to 3.9 eV. This wider band gap makes ZnS films suitable for applications in optoelectronic devices such as solar cells, by reducing window absorption losses and improving short-circuit current. fishersci.at

Table 2: Effect of Thiourea Concentration on ZnS Thin Film Optical Properties

Thiourea Concentration (M)Transmittance (400-800 nm)Optical Band Gap (eV)
1.5060%3.7
2.058%-
2.520%3.9
Note: Transmittance values are for the visible region (400-800 nm). Specific band gap values for all concentrations were not explicitly provided. fishersci.at

Copper-Nickel-Tin-Sulfide (Cu₂NiSnS₄) Thin Films: The molar concentration of thiourea also significantly impacts the structural, morphological, and optical properties of Copper-Nickel-Tin-Sulfide (CNTS) thin films deposited using spin coating. As the molar concentration of thiourea increases, the mean crystallite size of CNTS films enhances (e.g., from 7.24 nm to 10.81 nm), while dislocation density and microstrain decrease. Concurrently, the absorption coefficient, refractive index, extinction coefficient, dielectric constant, and optical conductivity tend to increase, whereas the percentage transmittance and optical band gap decrease. These findings highlight the potential of CNTS thin films as absorbing layers in photovoltaic applications and other optoelectronic devices. americanelements.comfishersci.ca

Table 3: Impact of Thiourea Molar Concentration (MCT) on CNTS Thin Film Properties

PropertyTrend with Increasing MCTExample Change (if available)
Mean Crystallite SizeIncrease7.24 nm to 10.81 nm americanelements.com
Dislocation DensityDecrease1.91 × 10⁻² to 0.86 × 10⁻² lines/nm² fishersci.ca
MicrostrainDecrease4.8 × 10⁻³ to 3.2 × 10⁻³ fishersci.ca
Absorption CoefficientIncreaseOrder of ≈ 10⁵ cm⁻¹ fishersci.ca
Refractive IndexIncrease-
Extinction CoefficientIncrease-
Dielectric ConstantIncrease-
Optical ConductivityIncrease-
Percentage TransmittanceDecrease-
Optical Band GapDecrease-

Zinc(tris) Thiourea Sulfate (ZTS) Crystals: Zinc(tris) thiourea sulfate (ZTS) single crystals, a coordination compound with the formula Zn[(NH₂)₂CS]₃SO₄, are considered promising candidates for optoelectronic applications. These crystals exhibit high band gaps, with pure ZTS showing an optical band gap of 4.6 eV and titan yellow dye-doped ZTS showing 4.5 eV, with an additional band gap at 2.17 eV for the doped crystals. These characteristics suggest their utility in various optoelectronic devices. fishersci.ptfishersci.se

Exploration in Crystal Engineering and Material Design

Thiourea, including its sulfate forms and complexes, is a significant component in the field of crystal engineering and the design of advanced materials. Its ability to form predictable hydrogen-bonded networks makes it a valuable building block for constructing crystalline organic solids with targeted structures and properties.

Detailed Research Findings:

Hydrogen Bonding and Supramolecular Synthons: Thiourea functionalities are recognized as powerful crystal engineering building blocks due to their capacity for forming diverse hydrogen-bonded networks. americanelements.comereztech.comamericanelements.comamericanelements.com These units can be rationally employed in both crystal assembly and functionalization, contributing to the understanding of intermolecular interactions and packing principles in molecular crystals. americanelements.comereztech.com Thiourea's hydrogen bonding often leads to the formation of zigzag chains, which differs from the relatively straighter chains observed in urea derivatives. americanelements.com

Design of Crystalline Organic Solids: The utilization of N,N'-disubstituted ureas and thioureas as design elements in the synthesis of crystalline organic solids has been extensively reviewed. These compounds offer versatile and predictable building blocks for creating complex architectures, including ribbons and layers, through controlled hydrogen bonding. americanelements.comereztech.comamericanelements.com

Coordination Compounds and Hybrid Materials: Specific thiourea-sulfate related compounds, such as Zinc Tris Thiourea Sulfate (ZTS), are examples of coordination compounds that have garnered considerable attention in materials science. ZTS exhibits unique properties, including high thermal stability, making it valuable for various applications in material design. fishersci.pt

Nonlinear Optical (NLO) Materials: The synthesis of novel semiorganic crystals incorporating thiourea and sulfate components has led to the development of materials with significant nonlinear optical properties. For instance, tris (thiourea) potassium barium sulfate (TTPBS) is a synthesized complex that crystallizes in an orthorhombic structure. This material demonstrates a high uniform optical transmittance of 86%, a low cutoff wavelength of 225 nm, and a wide optical band gap of 5.16 eV. The coordination of thiourea with potassium and barium metal ions through sulfur and oxygen bonds contributes to its enhanced properties, making TTPBS a promising material for applications in quantum electronics and optical communications. nih.gov

Mechanistic Investigations in Catalysis

Thiourea (B124793) as an Organocatalyst in Diverse Organic Transformations

Thiourea and its N,N'-substituted derivatives are well-established organocatalysts, primarily functioning through hydrogen-bonding interactions, and sometimes as Brønsted acids or bases, to activate substrates in diverse organic transformations acs.orgnih.govresearchgate.net. These catalysts have been successfully employed in reactions such as Diels-Alder condensations, Michael additions, Strecker reactions, and Baylis-Hillman reactions acs.org. However, "Thiourea, sulfate" as a specific salt form is not typically reported as an organocatalyst in its own right in the same manner as the organic thiourea molecule or its substituted derivatives. The catalytic activity generally attributed to thiourea in organocatalysis stems from the thiourea moiety's ability to form hydrogen bonds or act as an acid/base, rather than the specific sulfate (B86663) counterion playing a direct organocatalytic role acs.orgresearchgate.net.

Application of Metal-Thiourea Complexes in Catalytic Reactions

While "this compound" itself is not a prominent organocatalyst, metal complexes incorporating thiourea and sulfate have shown potential in catalytic applications. One such example is Zinc Tris Thiourea Sulfate (ZTS), a coordination compound with the chemical formula Zn[(NH2)2CS]3SO4. ZTS has been investigated as a potential catalyst for certain chemical reactions beilstein-journals.org. Its unique properties, including high thermal stability, contribute to its value in various applications, including catalysis beilstein-journals.org.

Another instance involves a copper(I) thiourea sulfate complex, which has found application in the development of highly efficient chalcopyrite solar cells slideshare.net. In the synthesis of tris(thiourea)copper(I) sulfate, thiourea acts as both a ligand and a reducing agent, stabilizing the copper(I) oxidation state through complex formation mdpi.com. These examples highlight the involvement of metal-thiourea-sulfate complexes in catalytic or related applications, where the thiourea and sulfate components are integral to the complex's structure and function.

Development of Novel Catalytic Systems Utilizing Thiourea Derivatives

The field of organocatalysis has seen significant advancements in the development of novel catalytic systems utilizing various thiourea derivatives acs.orgrsc.org. These derivatives are often designed to enhance specific catalytic properties, such as enantioselectivity or reactivity, by modifying the thiourea backbone with different substituents acs.orgresearchgate.netrsc.org. However, specific research and development efforts focused solely on "this compound derivatives" (implying derivatives of the salt form where sulfate plays a direct role in the derivative's catalytic function) as a distinct class of novel catalytic systems are not extensively highlighted in the current literature. The broader development of thiourea-based catalysts typically focuses on the organic modifications of the thiourea moiety itself, rather than the specific salt form with sulfate acs.orgnih.govresearchgate.netrsc.orgdcu.ienih.gov.

Elucidation of Reaction Mechanisms in Thiourea-Mediated Catalysis

Mechanistic investigations in thiourea-mediated catalysis generally focus on the interactions of the thiourea moiety with substrates, often involving hydrogen bonding, Brønsted acid/base catalysis, or dual activation mechanisms acs.orgresearchgate.netmdpi.com. For systems involving "this compound," mechanistic insights are primarily derived from the behavior of the metal-thiourea-sulfate complexes. For instance, in the context of synthesizing tris(thiourea)copper(I) sulfate, the mechanism involves thiourea acting as a reducing agent, leading to the formation of the copper(I) complex mdpi.com. While this describes the formation of a catalytically relevant complex, detailed mechanisms of reactions catalyzed by "this compound" itself as a direct mediator are not widely elaborated in the literature, as the catalytic activity is more commonly attributed to the thiourea ligand within a coordination complex or to general thiourea derivatives acs.orgresearchgate.netmdpi.com. In some instances, sulfate may appear as a final product in reactions involving thiourea derivatives, such as in the molecular mechanism for hydroxyl radical production by thiourea dioxide and hydrogen peroxide, where sulfate is identified as a final product mdpi.com.

Environmental Remediation Mechanisms

Thiourea-Mediated Degradation Pathways of Organic Contaminants

Thiourea-based compounds can facilitate the breakdown of organic pollutants through direct chemical reactions or by participating in advanced oxidation and reduction processes. These pathways are crucial for detoxifying contaminated water and soil.

Thiourea (B124793) acts as a potent nucleophile, capable of transforming certain classes of organic contaminants, notably halogenated herbicides. The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. usda.govsolubilityofthings.com In this process, the electron-rich sulfur atom of thiourea attacks an electrophilic carbon atom on the herbicide molecule, displacing a halide ion (such as chlorine) as a leaving group. acs.orgresearchgate.net

A prominent example is the detoxification of the chloroacetanilide herbicide propachlor. usda.govacs.org The reaction involves the replacement of propachlor's chlorine atom with the thiourea molecule, effectively neutralizing its herbicidal activity. acs.orgresearchgate.net Research has shown that this transformation is significantly accelerated in solid environmental matrices like sand and soil compared to aqueous solutions. usda.govacs.org This suggests a catalytic role of the solid surfaces, which may lower the activation energy required for the reaction to proceed. usda.govacs.org The rate of this chemical remediation is directly proportional to the concentration of thiourea applied. acs.org

Table 1: Kinetic Data for the Transformation of Propachlor by Thiourea in Different Media
MediumReaction TypeKey FindingReference
Aqueous SolutionBimolecular Nucleophilic Substitution (SN2)Serves as the baseline reaction rate for comparison. usda.govacs.org
SandCatalytic SN2 ReactionSignificantly accelerated transformation rate compared to aqueous solution. The enthalpy of activation (ΔH) is considerably lower, indicating a catalytic mechanism. usda.govacs.org
SoilCatalytic SN2 ReactionTransformation rate is significantly higher than in aqueous solution, similar to sand. The catalytic process is attributed to the interaction between thiourea and soil particles. usda.gov

Thiourea and its derivatives play a complex, dual role in advanced oxidation processes (AOPs), which rely on the generation of highly reactive species like hydroxyl radicals (•OH) to degrade persistent organic pollutants.

On one hand, thiourea itself is a well-documented and powerful scavenger of hydroxyl radicals. researchgate.netacs.org This property is often utilized in experimental settings to quench •OH radicals and thereby confirm their role in a particular degradation pathway. acs.org

Conversely, derivatives of thiourea, such as thiourea dioxide, can actively participate in the production of hydroxyl radicals. pnas.org In a metal-independent process, thiourea dioxide can react with hydrogen peroxide (H₂O₂) to generate •OH. pnas.org This reaction proceeds through transient intermediates, including a carbon-centered radical and sulfite, ultimately yielding urea (B33335) and sulfate (B86663) as stable end products. pnas.org Furthermore, in UV-assisted systems, thiourea dioxide can be activated to generate a suite of reactive species, including hydrated electrons (eₐq⁻) and, in the presence of oxygen, oxidizing species like superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH). bohrium.comchempap.org These generated radicals are then responsible for the rapid degradation of organic dyes and other pollutants. bohrium.comchempap.orgrsc.org

Adsorption and Immobilization of Inorganic Pollutants

The sulfur and nitrogen atoms within the thiourea functional group act as soft and hard Lewis bases, respectively, making them excellent ligands for a wide range of inorganic pollutants, including nutrient anions and heavy metal cations. This property is harnessed by immobilizing thiourea onto solid supports to create effective adsorbents.

Thiourea-functionalized polymers have demonstrated significant potential for the selective removal of phosphate (B84403) from contaminated water. scirp.orgresearchgate.net The mechanism relies on the ability of the thiourea group to form multiple, strong hydrogen bonds with the oxygen atoms of the phosphate oxyanion (H₂PO₄⁻). scirp.org This interaction is highly specific, allowing for the preferential binding of phosphate even in the presence of high concentrations of competing anions like chloride and sulfate. scirp.org Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed the high affinity and selectivity of the thiourea trapping group for phosphate. scirp.org As a proof of principle, polymer flocculants containing a thiourea monomer were effective at removing up to 43% of phosphate from simulated wastewater. scirp.org

Table 2: Phosphate Sorption Selectivity of Thiourea-Derivatized Polymers
Polymer TypeTarget AnionCompeting AnionsBinding MechanismKey FindingReference
Thiourea-derivatized polymer flocculantsPhosphate (H₂PO₄⁻)Chloride (Cl⁻), Sulfate (SO₄²⁻)Strong hydrogen bonding between thiourea group and phosphatePolymers exhibited selectivity for phosphate, indicating the thiourea group can effectively target phosphate in mixed-anion systems. scirp.orgresearchgate.net

Thiourea-functionalized materials are highly effective for the remediation of heavy metal contamination due to the strong affinity of the sulfur and nitrogen donor atoms for metal ions. mdpi.comresearchgate.net Various solid supports, including silica (B1680970), magnesium silicate, polystyrene resins, and activated carbon, have been functionalized with thiourea or its derivatives to create robust adsorbents. researchgate.netnih.govwitpress.comacs.org These materials can sequester a range of toxic heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), copper (Cu), thallium (Tl), and strontium (Sr). researchgate.netnih.govwitpress.com The adsorption mechanism is typically chelation or coordination, where the metal ion forms a stable complex with the functional groups on the adsorbent surface. mdpi.comnih.gov

Table 3: Performance of Various Thiourea-Functionalized Adsorbents for Heavy Metal Removal
Adsorbent MaterialTarget Heavy MetalsReported Removal Efficiency / Adsorption CapacityReference
Alkyl thiourea functionalised silicaPb, Cd, Hg, CuAverage removal rates of 91.6% (Pb), 93.0% (Cd), 81.8% (Hg), and 83.1% (Cu) under optimal dynamic conditions. nih.gov
Thiourea-functionalized magnesium silicateSr(II), Tl(I)Adsorption capacity of 2.10 mg/g for Sr(II) and 4.30 mg/g for Tl(I). witpress.com
Thiourea modified hyper-cross-linked polystyrene resinPb(II), Cd(II), Cu(II)Maximum adsorption capacity of 689.7 mg/g for Pb(II), 432.9 mg/g for Cd(II), and 290.7 mg/g for Cu(II). researchgate.net
Melamine (B1676169) thiourea-modified activated carbonHg(II), Pb(II), Cd(II)Showed extensive potential for the adsorption of the listed toxic metal ions. acs.org

Selenium oxyanions, such as selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), are contaminants of concern in water systems. Thiourea-functionalized materials offer a promising route for their removal. researchgate.net Resins like thiourea-formaldehyde have been synthesized and used to adsorb both selenate and selenite from aqueous solutions. researchgate.netacs.org Studies indicate that strong acidic conditions tend to favor the adsorption of selenium onto these materials. researchgate.net

Some functionalized materials operate via a reduction-oriented removal mechanism. researcher.lifeablesci.com For instance, a thiourea-functionalized polystyrene material was developed for the selective removal of selenate. ablesci.comresearchgate.net This suggests a dual-function mechanism involving initial adsorption of the selenate ion onto the functionalized surface, followed by a chemical reduction to a less soluble or less mobile form of selenium, enhancing its immobilization.

Bioregulatory Effects of Thiourea in Mitigating Environmental Stresses in Plants

Thiourea (TU), a sulfhydryl compound, is increasingly recognized as a significant bioregulator for the growth and development of crop plants. researchgate.net As a synthetic plant growth regulator containing both nitrogen (36%) and sulfur (42%), it has garnered considerable attention for its role in enhancing plant tolerance to a variety of environmental challenges, including salinity, drought, and heavy metal toxicity. researchgate.netfrontiersin.org The application of thiourea can modulate crucial physiological and molecular mechanisms, such as photosynthesis, nutrient uptake, and hormonal balance, which collectively bolster a plant's ability to withstand adverse conditions. frontiersin.org Research indicates that the fundamental mechanism behind thiourea's protective effects lies in its ability to maintain cellular redox homeostasis and scavenge harmful reactive oxygen species (ROS) that accumulate during stress. researchgate.netresearcherslinks.com

A plant's ability to tolerate environmental stress is intrinsically linked to its capacity to maintain a stable intracellular environment, particularly the balance between oxidized and reduced molecules, known as the cellular redox equilibrium. Thiourea plays a pivotal role in maintaining this balance when plants are exposed to stressful conditions. researchgate.netresearcherslinks.com The primary mechanism underlying thiourea's stress-ameliorating potential is its ability to regulate the redox state of plant cells, preventing oxidative damage. researchgate.netacs.org

Thiourea influences the levels of key non-enzymatic antioxidants that are central to the cellular redox hub. It has been shown to modulate the ascorbate (B8700270) (AsA)-glutathione (GSH) redox cycle, a critical system for detoxification and signaling in plants. frontiersin.org Glutathione (B108866), a thiol-containing tripeptide, is a major redox buffer. Studies on rice plants under arsenic stress demonstrated that treatment with thiourea significantly increased the ratio of its reduced form (GSH) to its oxidized form (glutathione disulfide, GSSG). rsc.org This shift towards a more reduced state is indicative of a healthier cellular environment capable of counteracting oxidative pressure. rsc.org

Further research has elucidated thiourea's impact on thiol metabolism. In rice, thiourea treatment under arsenic stress led to a notable increase in the levels of thiols like cysteine and GSH, which are vital for maintaining redox balance and chelating heavy metals. rsc.org Similarly, in mung bean seedlings exposed to arsenic, thiourea application was found to reverse the decline in the GSH redox state, thereby improving the plant's defense capacity. scholarsresearchlibrary.com By preserving the redox potential, thiourea helps sustain proper cellular function under duress. researchgate.net

Plant SpeciesStressorEffect of Thiourea TreatmentFindingReference
Rice (Oryza sativa)Arsenic (As)Modulation of GSH/GSSG ratioThe GSH/GSSG ratio was 2.26-fold higher in As + TU treated plants compared to the control after 8 hours. rsc.org
Rice (Oryza sativa)Arsenic (As)Increased thiol contentLevels of cysteine and GSH increased significantly in roots under As + TU treatment. rsc.org
Mung Bean (Vigna radiata)Arsenic (As)Improvement of GSH-redox stateTU treatment helped maintain the glutathione redox state, which was otherwise reduced by arsenic exposure. scholarsresearchlibrary.com

Environmental stresses trigger an overproduction of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (OH•) in plant cells. This leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids. Thiourea is widely recognized as a potent ROS scavenger that directly and indirectly mitigates this oxidative damage. researchgate.netacs.orgplos.org It is often described as a non-physiological, thiol-based scavenger that can efficiently inhibit the cellular damage caused by environmental pressures. researchgate.netnih.gov

In addition to its direct scavenging activity, thiourea enhances the activity of the plant's enzymatic antioxidant machinery. This includes key enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). researcherslinks.com

Superoxide Dismutase (SOD): Acts as the first line of defense, converting superoxide radicals into hydrogen peroxide.

Catalase (CAT) and Peroxidase (POD): Detoxify hydrogen peroxide by converting it into water and oxygen.

Research on flax demonstrated that thiourea application under drought increased the activities of CAT, POD, and SOD by 40%, 13%, and 30%, respectively. nih.gov Similar enhancements of antioxidant enzyme activities have been observed in wheat, sesame, and mung bean under various stress conditions, confirming that thiourea strengthens the plant's capacity to neutralize ROS and maintain cellular integrity. researcherslinks.comacs.orgscholarsresearchlibrary.com

Plant SpeciesStressorEffect of Thiourea on OxidantsEffect of Thiourea on Antioxidant EnzymesReference
Flax (Linum usitatissimum)DroughtUp to 2-fold decrease in H₂O₂ and MDAIncreased CAT (40%), POD (13%), and SOD (30%) activity. nih.gov
Wheat (Triticum aestivum)Lead (Pb)Decreased H₂O₂ (up to 16%) and MDA (up to 22.3%).Ameliorated activities of antioxidant enzymes. acs.org
Sesame (Sesamum indicum)SalinityReduced H₂O₂ and MDA.Enhanced SOD, CAT, and POD activity. researcherslinks.com
Mung Bean (Vigna radiata)Arsenic (As)Reduced oxidative stress.Enhanced activities of ascorbate peroxidase, dehydroascorbate reductase, and glutathione reductase. scholarsresearchlibrary.com

Advanced Crystallographic Research and Crystal Engineering

Investigation of Crystal Growth Kinetics and Morphology Control

The investigation of crystal growth kinetics and morphology control in thiourea (B124793) sulfate (B86663) crystals is fundamental to producing high-quality materials with desired properties. For Zinc Tris(Thiourea) Sulfate (ZTS), a widely studied compound, crystal growth from solution is often achieved through techniques like slow evaporation and slow cooling. iosrjournals.orgirjet.netoptica.orginoe.roijert.orgworldscientific.comijera.comconscientiabeam.comcore.ac.ukjournalcra.com

Research utilizing in situ atomic force microscopy (AFM) has provided insights into the growth mechanisms on specific crystal faces, such as the (100) face of ZTS crystals. It has been observed that growth is primarily controlled by two-dimensional (2D) nucleation mechanisms, leading to layer-by-layer growth and the formation of hillocks. researchgate.net Nucleation is facilitated at edge dislocations and the apex of steps, with the growth of 2D nuclei following a nucleation-spreading mode. researchgate.net The kinetic coefficients for a single nucleus on the (100) face of ZTS have been estimated to be approximately 3.6 × 10⁻⁴ cm/s along the <010> direction and 1.8 × 10⁻⁴ cm/s along the <001> direction. researchgate.net The corresponding activation energies were calculated to be 53.7 kJ/mol and 55.4 kJ/mol, respectively. researchgate.net At lower supersaturations, edge dislocations can act as persistent sources of monomolecular growth steps, while at higher supersaturations, poly-nucleation becomes the predominant growth mechanism. researchgate.net

The external morphology of thiourea sulfate crystals can be significantly influenced by various factors, including the addition of dopants. For instance, doping ZTS crystals with phosphoric acid (H₃PO₄) has been shown to alter crystal shapes and lead to changes in small crystal planes, with some even disappearing during growth. doi.org The theoretical growth morphology of ZTS crystals, particularly those grown from aqueous solutions at natural pH, can be explained using the Hartman–Perdok formalism. ias.ac.inresearchgate.net This approach correlates the morphological importance of a habit face with the inverse of its attachment energy. ias.ac.inresearchgate.net Computational models suggest that ZTS exists in solution as zinc tris(thiourea) ions and sulfate ions, which act as the primary growth units. ias.ac.inresearchgate.net The presence of free sulfate ions in the solution, confirmed by experiments such as the formation of barium sulfate precipitate upon adding BaCl₂, supports this growth unit model. ias.ac.inresearchgate.net

Table 1: Kinetic Parameters for 2D Nucleus Growth on ZTS (100) Face researchgate.net

Parameter<010> Direction<001> Direction
Kinetic Coefficient (cm/s)3.6 × 10⁻⁴1.8 × 10⁻⁴
Activation Energy (kJ/mol)53.755.4

Strategies for Defect Engineering in Thiourea Sulfate Crystals

Defect engineering is a critical aspect of crystal growth, as defects can significantly impact the optical, electrical, and mechanical properties of the grown crystals. In thiourea sulfate crystals, macroscopic defects such as cracks and inclusions are commonly observed, particularly in crystals grown by methods like slow cooling. doi.org

One effective strategy for defect engineering involves the incorporation of dopants into the growth solution. For example, the addition of phosphoric acid (H₃PO₄) to the growth solution of ZTS crystals has been shown to reduce internal defects significantly, resulting in more transparent crystals. doi.org This improvement is attributed to the enhanced solution stability brought about by H₃PO₄ doping. doi.org Similarly, the incorporation of magnesium (Mg) into ZTS crystals (forming Zinc-Magnesium Tris(Thiourea) Sulphate, ZMTS) has been demonstrated, with small amounts of magnesium molecules being incorporated into the crystalline matrix. ijert.orgijera.com Sodium chloride (NaCl) doping has also been observed to cause morphological alterations in ZTS crystals. researchgate.net

The presence and concentration of defects can be indirectly assessed through various characterization techniques. For instance, dielectric loss measurements provide insights into the defect concentrations within the crystals, with low loss values indicating fewer defects. researchgate.netcambridge.org The enhancement of dielectric constant in dye-doped ZTS crystals, for example, has been linked to the formation of vacancies or F-centers, which are types of defects. cambridge.org

While the direct defect engineering of thiourea sulfate crystals is a complex area, studies on thiourea as an additive in electrodeposition highlight how its presence can influence nucleation kinetics, growth, and the resulting defect structure (e.g., changing from dislocations to twins in nanocrystalline copper). researchgate.net This suggests that careful control over the chemical environment during crystallization can be a powerful tool for defect control in thiourea sulfate systems.

Impact of Crystallization Parameters on Grown Crystal Quality

The quality of thiourea sulfate crystals is highly dependent on a range of crystallization parameters, including temperature, pH, and reactant concentration. Optimizing these parameters is crucial for achieving crystals with superior optical, thermal, and mechanical properties.

Influence of Temperature: Temperature plays a significant role in the solubility of the constituent compounds and the kinetics of crystal growth. For ZTS, single crystals are often grown by slow evaporation at room temperature (around 30-36°C). irjet.netijert.orgijera.comcore.ac.uk The slow cooling method typically involves saturating the growth solution at a higher temperature (e.g., ≈40°C) and then gradually cooling it to room temperature to induce crystallization, yielding large, colorless crystals of high optical quality. optica.org Thermal stability is also an important aspect of crystal quality. ZTS crystals, for instance, are thermodynamically stable up to 200°C. optica.org The melting point of pure ZTS crystal has been reported at 232.8 °C, which can be slightly increased (e.g., to 234.4 °C) by doping with phosphoric acid, indicating improved thermostability. doi.org

Influence of pH: The pH of the growth solution can significantly affect the growth rate and various properties of thiourea sulfate crystals. Studies on ZTS have investigated the variation of growth rate with a wide range of pH values and the subsequent effect on crystal properties. irjet.net While specific optimal pH values vary depending on the exact thiourea sulfate complex, maintaining a controlled pH is essential for consistent crystal quality.

Influence of Concentration/Stoichiometry: The molar ratios of the reactants are critical for the successful synthesis and growth of specific thiourea sulfate compounds. For example, ZTS is prepared by reacting zinc sulfate and thiourea in a 1:3 molar ratio. irjet.net Variations in these mole ratios (e.g., from 1:1 to 6:1 for thiourea to ZnSO₄·7H₂O) have been explored in solution growth of ZTS. optica.org The stoichiometry directly impacts the formation of the desired crystalline phase and can influence crystal size and quality. For Tetrakis-thiourea nickel sulfate (TTNS), a thiourea to nickel sulfate ratio of 4:1 in deionized water is used for synthesis. core.ac.uk

Influence of Solvent: Aqueous solutions are commonly used as solvents for the growth of thiourea sulfate crystals due to the solubility of the constituent salts. iosrjournals.orgirjet.netinoe.roijert.orgworldscientific.comijera.comcore.ac.uk The purity of the solvent, such as using double-distilled or deionized water, is important to avoid impurities that could affect crystal growth and quality. inoe.rocore.ac.uk

Assessment of Crystal Quality: The quality of grown thiourea sulfate crystals is comprehensively assessed through various characterization techniques:

Optical Properties : UV-Vis-NIR spectroscopy is used to determine lower cut-off wavelength, percentage of transmittance, and optical constants like bandgap and refractive index. iosrjournals.orgoptica.orginoe.roworldscientific.comijera.comijirset.comconscientiabeam.com High optical transparency in the visible and near-infrared regions is a key indicator of good quality for NLO applications. iosrjournals.orginoe.roworldscientific.comijirset.com

Mechanical Properties : Vicker's microhardness tests are conducted to evaluate the mechanical strength and work hardening coefficient of the crystals. iosrjournals.orginoe.roworldscientific.comijirset.com

Structural Purity : Powder X-ray diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy confirm the crystalline nature, purity, and presence of functional groups. iosrjournals.orginoe.roworldscientific.comijera.comijirset.comconscientiabeam.comcore.ac.ukjournalcra.com Single crystal X-ray diffraction is used to determine unit cell parameters and crystal system. iosrjournals.orgoptica.orgijert.orgijera.comijirset.comconscientiabeam.comcore.ac.ukias.ac.iniucr.org

Optimization of Single-Crystal Growth Methodologies for Specific Applications

The optimization of single-crystal growth methodologies for thiourea sulfate compounds is driven by their potential applications, particularly in the field of nonlinear optics (NLO) for devices such as optical communications, high-speed information processing, optical switches, and optical data storage. iosrjournals.orgoptica.org

Overview of Common Growth Techniques: The predominant method for growing high-quality single crystals of thiourea sulfate complexes is the solution growth technique, primarily through slow evaporation at room temperature. iosrjournals.orgirjet.netoptica.orginoe.roijert.orgworldscientific.comijera.comconscientiabeam.comcore.ac.ukjournalcra.com This method allows for the growth of transparent and often large crystals. optica.orgijert.orgijera.comconscientiabeam.com Another variant is the slow cooling method, where a saturated solution is gradually cooled from a higher temperature to induce crystallization. optica.org For seed preparation, the gel growth technique has also been utilized, which can lead to improved crystal quality, transparency, and morphology compared to crystals grown solely by slow evaporation. irjet.net Successive recrystallization processes are often employed to enhance the purity of the synthesized salts before crystal growth. inoe.rocore.ac.uk

Tailoring Growth for NLO Applications: Optimization efforts are continuously made to modify the properties of thiourea sulfate crystals, such as ZTS, to meet the demands for reasonable crystal size, enhanced NLO response, and improved thermal and mechanical properties for optoelectronic and second harmonic generation (SHG) applications. irjet.net

Doping : The introduction of impurities or dopants is a common strategy. For example, mixing ZTS with various molar percentages of magnesium sulfate (to form ZMTS) aims to improve SHG efficiency. ijert.org Phosphoric acid doping in ZTS has been shown to increase light transmission and SHG efficiency. doi.org Similarly, titan yellow dye doping in ZTS crystals has been reported to enhance photoluminescence emission and dielectric constant, suggesting improved properties for electro-optic devices. cambridge.org

Growth Rate Control : Modifying growth parameters, such as lowering the temperature at different rates, has been explored to grow larger-sized crystals. irjet.net

Unidirectional Growth : Techniques like the Sankaranarayanan–Ramasamy (SR) method have been used to grow bulk ZTS single crystals unidirectionally along specific crystallographic directions (e.g.,), which can be beneficial for anisotropic properties. irjet.net

Examples of Optimized Properties: Thiourea sulfate crystals, particularly ZTS, exhibit favorable NLO properties:

Second Harmonic Generation (SHG) Efficiency : ZTS is a well-known NLO crystal with an SHG efficiency reported to be 1.2 times that of potassium dihydrogen phosphate (B84403) (KDP). irjet.netijert.org Another study found it to be 0.8 times that of KDP. ijirset.com Bisthiourea sodium zinc sulphate (BTSZS) has an SHG efficiency 1.3 times that of KDP. conscientiabeam.com

Optical Transmittance : These crystals typically possess a wide optical transparency window, with a low UV cut-off wavelength (e.g., below 300 nm for MTS worldscientific.com, below 0.300 µm for ZTS optica.org, 253 nm for ZTS ijirset.com, 232 nm for PTS inoe.ro). This makes them suitable for frequency conversion of near-IR laser radiation into the blue region. optica.orgworldscientific.com

Thermal Stability : ZTS is thermodynamically stable up to 200°C. optica.org

Mechanical Strength : ZTS and other thiourea sulfate complexes generally exhibit good mechanical strength, which is important for device fabrication. irjet.netijert.orgworldscientific.comijirset.com

The continuous efforts in optimizing growth methodologies and understanding the interplay between crystallization parameters and crystal properties are vital for the advancement of thiourea sulfate compounds in various optoelectronic and photonics applications.

Q & A

Q. What are the key experimental precautions for handling thiourea sulfate in laboratory settings?

Thiourea sulfate requires stringent safety protocols due to its reactivity and potential toxicity. Researchers should:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of dust or vapors .
  • Segregate waste and collaborate with certified disposal services to mitigate environmental contamination .
  • Monitor pH and temperature during reactions, as decomposition can release hazardous byproducts (e.g., hydrogen sulfide) .

Q. How can thiourea sulfate’s interaction with metal ions be systematically studied?

A methodological approach involves:

  • Spectrophotometric titration : Track changes in UV-Vis absorbance during thiourea sulfate–metal ion interactions (e.g., Ag⁺ or Au³⁺) to determine stoichiometry .
  • Job’s plot analysis : Identify binding ratios by varying molar ratios of thiourea sulfate and metal ions while monitoring complex formation .
  • Differential pulse voltammetry : Measure redox potentials to infer electron transfer mechanisms in metal-thiourea complexes .

Q. What solvent systems optimize thiourea sulfate’s stability in aqueous experiments?

Thiourea sulfate exhibits pH-dependent stability:

  • In acidic media (pH < 3), it remains stable but may degrade in alkaline conditions.
  • Use buffered solutions (e.g., acetate buffer, pH 4–5) to maintain stability during kinetic studies .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding networks influence thiourea sulfate’s binding efficiency with sulfate ions (SO₄²⁻)?

  • Solvent effects : In polar solvents (e.g., 20% H₂O in DMSO), thiourea’s sulfur atoms form strong hydrogen bonds (1.74–1.93 Å) with SO₄²⁻, achieving binding constants >10⁴ M⁻¹. Non-polar solvents reduce affinity due to weakened hydrogen bonding .
  • Competitive anions : Phosphate (PO₄³⁻) and nitrate (NO₃⁻) can interfere; use tren-based thiourea receptors (e.g., L2) for selective SO₄²⁻ extraction via anion-exchange liquid-liquid extraction (LLE) .

Q. How can contradictory data on thiourea sulfate’s binding kinetics be resolved?

Discrepancies often arise from:

  • Solvent impurities : Trace water in DMSO alters binding thermodynamics. Use deuterated solvents and Karl Fischer titration to verify purity .
  • Experimental design : Compare isothermal titration calorimetry (ITC) and NMR results to distinguish enthalpic vs. entropic contributions .
  • Table 1 : Stability constants of thiourea sulfate-SO₄²⁻ complexes in different solvents.
Solvent SystemBinding Constant (Log K)MethodReference
20% H₂O/DMSO4.2 ± 0.1Job’s Plot/NMR
Pure DMSO3.8 ± 0.2ITC

Q. What strategies enhance thiourea sulfate’s selectivity in anion-sensing applications?

  • Receptor functionalization : Modify thiourea with indole or peptide groups to create pre-organized binding pockets for SO₄²⁻ .
  • DFT modeling : Optimize receptor-SO₄²⁻ geometries using density functional theory (e.g., Spartan 10 software) to predict hydrogen-bonding patterns .
  • Hybrid methods : Combine thiourea with oxalate or citrate ligands to suppress interference from Cl⁻ or NO₃⁻ in extraction workflows .

Q. How can thiourea sulfate be integrated into sustainable metal recovery processes?

  • Bioleaching systems : Pair thiourea with Acidithiobacillus ferrooxidans to recover Ag/Au from sulfide ores, reducing cyanide dependency .
  • Wastewater treatment : Use thiourea-functionalized resins for selective SO₄²⁻/PO₄³⁻ removal, achieving >90% efficiency in nitrate-rich brines .

Methodological Guidelines

  • Data validation : Replicate experiments across solvent systems and anion concentrations to confirm reproducibility .
  • Ethical reporting : Disclose solvent purity, competing anions, and instrument calibration steps to avoid selective data bias .
  • Table/figure standards : Format stability constant data in Word tables (Roman numerals) with footnotes explaining error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.